4-Benzyloxy-3-nitroacetophenone
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-nitro-4-phenylmethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-11(17)13-7-8-15(14(9-13)16(18)19)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKGFSOHSDMRJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460603 | |
| Record name | 1-[4-(Benzyloxy)-3-nitrophenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14347-05-8 | |
| Record name | 1-[3-Nitro-4-(phenylmethoxy)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14347-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(Benzyloxy)-3-nitrophenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of 4-Benzyloxy-3-nitroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 4-Benzyloxy-3-nitroacetophenone, a key intermediate in various synthetic pathways. The information is presented to support research, development, and quality control activities involving this compound.
Core Physical and Chemical Properties
This compound is a yellow solid organic compound. Its chemical structure, featuring a benzyloxy group and a nitro group on the acetophenone backbone, imparts specific physical and chemical characteristics that are crucial for its handling, storage, and application in organic synthesis.
Quantitative Data Summary
The following table summarizes the key physical properties of this compound, compiled from various chemical data sources.
| Property | Value | Units |
| Molecular Formula | C₁₅H₁₃NO₄ | |
| Molecular Weight | 271.27 | g/mol |
| Melting Point | 134 - 136 | °C |
| Boiling Point (Predicted) | 426.6 ± 30.0 | °C |
| Density (Predicted) | 1.247 ± 0.06 | g/cm³ |
| Flash Point | 184.6 | °C |
| Vapor Pressure | 1.75E-07 | mmHg at 25°C |
| Solubility | Soluble in Chloroform, DMF, DMSO, Ethyl Acetate |
Experimental Protocols
While specific, detailed experimental protocols for the determination of the physical properties of this compound are not extensively published, the following are generalized, standard laboratory procedures for measuring the key properties listed above. These protocols are widely accepted in the field of organic chemistry.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs over a narrow range.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block of the apparatus.
-
Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes liquid (the end of the melting range) are recorded.
Boiling Point Determination (Predicted)
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor. The provided boiling point for this compound is a predicted value, likely calculated using computational models. Experimental determination would require distillation under controlled pressure.
General Methodology for Distillation:
-
Apparatus Setup: A simple distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer placed at the vapor outlet.
-
Procedure: The compound is placed in the distillation flask. The flask is heated to bring the liquid to a boil. The temperature of the vapor is recorded as the boiling point when it remains constant during the distillation process.
Solubility Assessment
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Methodology:
-
Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube.
-
Solvent Addition: A small volume of the solvent to be tested (e.g., 1 mL of Chloroform, DMF, DMSO, or Ethyl Acetate) is added to the test tube.
-
Observation: The mixture is agitated (e.g., by vortexing) at a controlled temperature. The degree of dissolution is observed visually. If the solid dissolves completely, it is considered soluble.
Synthetic Workflow
This compound is a valuable intermediate in organic synthesis. For instance, it can be used as a precursor for the synthesis of more complex molecules through reactions targeting the ketone, nitro, or benzylic functional groups. A common subsequent reaction is bromination at the α-position to the ketone.
A Comprehensive Technical Guide to 1-(4-(benzyloxy)-3-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth overview of the chemical compound 1-(4-(benzyloxy)-3-nitrophenyl)ethanone, a key intermediate in organic synthesis and medicinal chemistry. The document details its chemical structure, physicochemical properties, synthesis protocols, and applications, with a focus on its role in pharmaceutical development.
Chemical Identity and Properties
1-(4-(benzyloxy)-3-nitrophenyl)ethanone, also known as 4-Benzyloxy-3-nitroacetophenone, is a versatile organic compound characterized by a nitro group and a benzyloxy moiety attached to an acetophenone core.[1] This unique structure makes it a valuable building block for synthesizing more complex molecules.[1]
Chemical Structure:
References
In-Depth Technical Guide: Spectral and Physicochemical Properties of 4-Benzyloxy-3-nitroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral and physicochemical characteristics of 4-Benzyloxy-3-nitroacetophenone, a valuable intermediate in organic synthesis. Due to the limited availability of direct experimental spectra in public databases, this guide presents a combination of reported physical properties and predicted spectral data based on the analysis of analogous compounds. Detailed experimental protocols for its synthesis and general methodologies for spectral analysis are also included to support further research and application.
Physicochemical Properties
This compound is a solid, yellow compound at room temperature.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 14347-05-8 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₅H₁₃NO₄ | [1][3][5] |
| Molecular Weight | 271.27 g/mol | [1][3] |
| Melting Point | 134-136 °C | [1][2][6] |
| Boiling Point (Predicted) | 426.6 ± 30.0 °C | [2][3] |
| Density (Predicted) | 1.247 ± 0.06 g/cm³ | [2] |
| Flash Point (Predicted) | 184.6 °C | [2][6] |
| Solubility | Chloroform, DMF, DMSO, Ethyl Acetate | [1][3] |
Predicted Spectral Data
The following tables outline the predicted spectral data for this compound. These predictions are derived from its chemical structure and by comparison with the known spectral data of similar compounds such as 4-nitroacetophenone and 4-hydroxy-3-nitroacetophenone.
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.4 | d | 1H | Ar-H (H-2) |
| ~8.1 | dd | 1H | Ar-H (H-6) |
| ~7.5-7.3 | m | 5H | Ar-H (Benzyl) |
| ~7.2 | d | 1H | Ar-H (H-5) |
| ~5.3 | s | 2H | -OCH₂- |
| ~2.6 | s | 3H | -COCH₃ |
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~196 | C=O |
| ~155 | C-O (C-4) |
| ~140 | C-NO₂ (C-3) |
| ~135 | C-Ar (Benzyl C-1') |
| ~132 | C-Ar (C-1) |
| ~130 | C-Ar (C-6) |
| ~129 | C-Ar (Benzyl C-2', C-6') |
| ~128 | C-Ar (Benzyl C-3', C-5') |
| ~127 | C-Ar (Benzyl C-4') |
| ~125 | C-Ar (C-2) |
| ~114 | C-Ar (C-5) |
| ~71 | -OCH₂- |
| ~27 | -CH₃ |
Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Weak | Aliphatic C-H Stretch |
| ~1700 | Strong | C=O Stretch (Ketone) |
| ~1600, ~1480 | Medium | Aromatic C=C Stretch |
| ~1520, ~1340 | Strong | N-O Asymmetric & Symmetric Stretch (NO₂) |
| ~1250 | Strong | C-O-C Asymmetric Stretch (Aryl Ether) |
| ~1050 | Medium | C-O-C Symmetric Stretch (Aryl Ether) |
Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 271 | High | [M]⁺ (Molecular Ion) |
| 256 | Moderate | [M-CH₃]⁺ |
| 225 | Moderate | [M-NO₂]⁺ |
| 180 | Moderate | [M-C₇H₇O]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium Ion) |
| 43 | High | [CH₃CO]⁺ |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved in a two-step process starting from 4-hydroxyacetophenone, involving nitration followed by benzylation.
Step 1: Nitration of 4-Hydroxyacetophenone to 4-Hydroxy-3-nitroacetophenone
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In a flask equipped with a stirrer, add 4-hydroxyacetophenone to a mixture of concentrated sulfuric acid and concentrated nitric acid at a controlled temperature, typically below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir for a specified time while maintaining the low temperature.
-
Pour the reaction mixture onto crushed ice, leading to the precipitation of the crude 4-hydroxy-3-nitroacetophenone.
-
Filter the precipitate, wash it thoroughly with cold water until the washings are neutral, and then dry the product.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 4-hydroxy-3-nitroacetophenone.
Step 2: Benzylation of 4-Hydroxy-3-nitroacetophenone
-
Dissolve 4-hydroxy-3-nitroacetophenone in a suitable solvent such as acetone or DMF.
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Add a base, for instance, potassium carbonate, to the solution.
-
Add benzyl chloride or benzyl bromide to the reaction mixture.
-
Heat the mixture to reflux and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting crude product by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield pure this compound.[3]
General Methods for Spectral Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a deuterated solvent such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) used as an internal standard.
-
Infrared (IR) Spectroscopy: The IR spectrum would be obtained using an FTIR spectrometer. The solid sample would be prepared as a KBr pellet, and the spectrum would be recorded over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced, and the resulting fragmentation pattern would be analyzed.
Synthesis Workflow Visualization
The following diagram illustrates the synthetic pathway for this compound, starting from 4-hydroxyacetophenone.
Caption: Synthetic route of this compound.
References
An In-depth Technical Guide to the Solubility Profile of 4-Benzyloxy-3-nitroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 4-Benzyloxy-3-nitroacetophenone, a key intermediate in various synthetic pathways. Understanding the solubility of this compound is crucial for its handling, reaction optimization, and purification processes. This document outlines its known qualitative solubility, provides a comprehensive experimental protocol for quantitative solubility determination, and presents a visual workflow for these experimental procedures.
Physicochemical Properties
Before delving into its solubility, a summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 14347-05-8 | [1][2] |
| Molecular Formula | C15H13NO4 | [1][3] |
| Molecular Weight | 271.27 g/mol | [4] |
| Appearance | Yellow Solid | [2][5] |
| Melting Point | 134-136 °C | [2][3][5] |
| Boiling Point | 426.6±30.0 °C (Predicted) | [3][5] |
| Density | 1.247±0.06 g/cm3 (Predicted) | [3][5] |
Section 1: Solubility Profile
Currently, only qualitative solubility data for this compound is publicly available. This information indicates the solvents in which the compound is generally soluble.
Qualitative Solubility Data
The following table summarizes the known qualitative solubility of this compound.
| Solvent | Solubility | Reference |
| Chloroform | Soluble | [1][2][3][5][6] |
| Dimethylformamide (DMF) | Soluble | [1][2][3][5][6] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1][2][3][5][6] |
| Ethyl Acetate | Soluble | [1][2][3][5][6] |
Note: This qualitative data does not specify the concentration at which the compound is soluble or the temperature at which these observations were made. For many applications, particularly in drug development and process chemistry, quantitative solubility data is essential. The following section provides a detailed protocol for determining this data.
Section 2: Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol should be followed. The method described below is a general and widely accepted approach for determining the solubility of a solid organic compound in various solvents.
Objective
To quantitatively determine the solubility of this compound in a selection of solvents at specified temperatures.
Materials and Equipment
-
This compound (highly purified)
-
Analytical balance (± 0.0001 g)
-
A selection of analytical grade solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, toluene, hexane)
-
Temperature-controlled shaker or incubator
-
Vials with screw caps
-
Spatula
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)
-
Centrifuge (optional)
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Workflow for Quantitative Solubility Determination.
Step-by-Step Procedure
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (one in which it is freely soluble, e.g., DMSO or acetonitrile).
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations. These will be used to create a calibration curve.
-
-
Sample Preparation:
-
To a series of vials, add a known volume of the test solvent (e.g., 5 mL).
-
Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the experiment is crucial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the samples to equilibrate for a sufficient amount of time to ensure that the solution is saturated. A typical duration is 24 to 48 hours. The system is considered to be at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sampling:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. If necessary, the samples can be centrifuged to facilitate the separation of the solid and liquid phases.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter (0.45 µm) to remove any remaining solid particles.
-
-
Analysis:
-
Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the standard solutions and the diluted sample solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
For HPLC analysis, inject a known volume of each standard and sample solution and record the peak area.
-
For UV-Vis analysis, measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax) for this compound.
-
-
Data Analysis and Calculation:
-
Construct a calibration curve by plotting the analytical response (peak area or absorbance) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample solutions using the equation of the line from the calibration curve.
-
Calculate the original concentration of the saturated solution (i.e., the solubility) by taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.
-
Solubility Classification
The determined quantitative solubility can be classified according to standard pharmaceutical definitions.
| Descriptive Term | Parts of Solvent Required for 1 Part of Solute |
| Very soluble | < 1 |
| Freely soluble | 1 - 10 |
| Soluble | 10 - 30 |
| Sparingly soluble | 30 - 100 |
| Slightly soluble | 100 - 1,000 |
| Very slightly soluble | 1,000 - 10,000 |
| Practically insoluble, or Insoluble | > 10,000 |
Section 3: Logical Relationships in Solubility Determination
The decision-making process for characterizing the solubility of a compound can be represented in a logical flow diagram. This helps in systematically selecting the appropriate subsequent steps based on the outcome of the initial tests.
Caption: Logical Flow for Solubility Classification.
This guide provides a framework for understanding and determining the solubility of this compound. The provided experimental protocol can be adapted to various solvents and conditions to generate the comprehensive quantitative data required for advanced research and development applications.
References
Technical Guide: Physicochemical Properties and Synthetic Overview of 4-Benzyloxy-3-nitroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physicochemical properties, specifically the melting point, of 4-Benzyloxy-3-nitroacetophenone. It includes experimental protocols for its determination and synthesis, catering to professionals in research and drug development.
Physicochemical Data
The quantitative properties of this compound are summarized below.
| Property | Value | Source(s) |
| Melting Point | 134-136 °C | [1][2][3] |
| Boiling Point | 426.6 ± 30.0 °C (Predicted) | [1][2] |
| Density | 1.247 ± 0.06 g/cm³ (Predicted) | [1][2] |
| Flash Point | 184.6 °C | [1][4] |
| Molar Mass | 271.27 g/mol | [1][2] |
| Molecular Formula | C₁₅H₁₃NO₄ | [1][2][3] |
| Appearance | Yellow Solid | [2][3][5] |
| Solubility | Chloroform, DMF, DMSO, Ethyl Acetate | [2][3] |
| Storage | Sealed in dry, Store in freezer, under -20°C | [2] |
Experimental Protocols
Determination of Melting Point
This protocol outlines the capillary melting point determination method, a standard procedure for organic solids.
Materials and Equipment:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Sample of this compound (finely powdered)
-
Spatula
-
Mortar and pestle (optional, for grinding)
Procedure:
-
Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample should be approximately 2-3 mm high.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating and Observation:
-
Set the apparatus to heat at a rapid rate initially to approach the expected melting range (134-136 °C).
-
When the temperature is about 10-15 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute.
-
Observe the sample closely through the magnifying lens.
-
-
Melting Point Range: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample has turned into a clear liquid (the end of melting). This range is the melting point.
Synthesis of this compound
While a direct synthesis protocol was not found in the search results, a general procedure can be adapted from the synthesis of similar nitroaromatic compounds. The following is a representative protocol for the nitration of 4-benzyloxyacetophenone.
Materials and Equipment:
-
4-benzyloxyacetophenone
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Crushed ice
-
Beaker
-
Büchner funnel and flask
-
Filter paper
-
Ethanol (for recrystallization)
-
Activated carbon
Procedure:
-
Initial Setup: In a three-neck flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add a measured amount of concentrated sulfuric acid.
-
Cooling: Cool the flask in an ice bath until the temperature of the acid is between 0 and 5 °C.
-
Addition of Starting Material: Slowly add 4-benzyloxyacetophenone to the cooled sulfuric acid while stirring, ensuring the temperature does not exceed 5 °C.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it. Add this mixture dropwise to the flask, maintaining the reaction temperature between -5 and 0 °C.
-
Reaction Quenching: After the addition is complete, stir the mixture for an additional 10 minutes. Then, carefully pour the reaction mixture over a large volume of crushed ice with stirring.
-
Isolation of Product: The crude this compound will precipitate as a yellow solid. Isolate the solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product with cold water to remove any remaining acid.
-
Recrystallization: Purify the product by recrystallization from a suitable solvent, such as ethanol, with the possible addition of activated carbon to remove colored impurities.
-
Drying: Dry the purified yellow crystals of this compound.
Workflow and Process Visualization
The following diagrams illustrate the logical workflow for the determination of the melting point and a conceptual pathway for the synthesis.
Caption: Workflow for Melting Point Determination.
References
An In-depth Technical Guide to 4-Benzyloxy-3-nitroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Benzyloxy-3-nitroacetophenone, a key chemical intermediate in pharmaceutical synthesis. The document details its chemical identity, synthesis protocols, and its significant role in the production of therapeutic agents.
Chemical Identity and Nomenclature
This compound is a substituted aromatic ketone. Its structure features a phenyl ring with an acetyl group, a nitro group, and a benzyloxy group attached. The compound is also known by several synonyms.
The IUPAC name for this compound is 1-(4-(benzyloxy)-3-nitrophenyl)ethanone .[1]
Table 1: Synonyms and Identifiers
| Type | Identifier |
| IUPAC Name | 1-(4-(benzyloxy)-3-nitrophenyl)ethanone |
| Synonym | 4'-Benzyloxy-3'-nitroacetophenone |
| 1-[3-Nitro-4-(phenylmethoxy)phenyl]ethanone | |
| (4-(Benzyloxy)-3-nitrophenyl)ethanone | |
| CAS Number | 14347-05-8 |
| Molecular Formula | C₁₅H₁₃NO₄ |
| Molecular Weight | 271.27 g/mol |
Role in Pharmaceutical Synthesis
This compound is not typically investigated for its own biological activity. Instead, its primary significance in the pharmaceutical industry is as a crucial intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[2]
Notably, it is a well-established precursor in the multi-step synthesis of Arformoterol , a long-acting β2-adrenoceptor agonist used for the treatment of chronic obstructive pulmonary disease (COPD). The acetophenone moiety, the nitro group, and the benzyl protecting group are all essential functionalities that are modified in subsequent synthetic steps to build the final drug molecule.
The following diagram illustrates the initial steps of a common synthetic route to Arformoterol, highlighting the central role of this compound.
Experimental Protocols
Detailed experimental procedures are critical for the successful application of this compound in a research and development setting. The following sections provide representative protocols for its synthesis and subsequent use.
Synthesis of this compound
This protocol describes the synthesis of this compound from 4-Hydroxy-3-nitroacetophenone via a Williamson ether synthesis. This reaction involves the O-alkylation of the phenolic hydroxyl group with benzyl bromide.
Table 2: Reagents and Materials for Synthesis
| Reagent/Material | Quantity (Example) | Molar Eq. |
| 4-Hydroxy-3-nitroacetophenone | 10.0 g | 1.0 |
| Benzyl Bromide | 10.4 g (7.2 mL) | 1.1 |
| Potassium Carbonate (K₂CO₃) | 15.2 g | 2.0 |
| N,N-Dimethylformamide (DMF) | 100 mL | - |
| Ethyl Acetate | As needed | - |
| Water | As needed | - |
| Brine | As needed | - |
| Anhydrous Sodium Sulfate | As needed | - |
Procedure:
-
To a solution of 4-hydroxy-3-nitroacetophenone (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the mixture to 60-70°C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield this compound as a solid.
Bromination of this compound
This protocol details the α-bromination of this compound, a subsequent step in the synthesis of Arformoterol.[1] This reaction introduces a bromine atom to the carbon adjacent to the carbonyl group, creating a reactive site for further elaboration.
Table 3: Reagents and Materials for Bromination
| Reagent/Material | Quantity (Example) |
| This compound | 5.4 g |
| Bromine | 3.2 g |
| Chloroform | 65 mL |
| Benzene | 20 mL |
Procedure:
-
Dissolve 5.4 g of this compound in 60 mL of chloroform in a suitable reaction flask.
-
Prepare a solution of 3.2 g of bromine in 5 mL of chloroform.
-
While stirring the acetophenone solution, add the bromine solution dropwise.
-
After the addition is complete, continue to stir the mixture for an additional 30 minutes.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Wash the resulting crystalline residue with 20 mL of benzene.
-
Dry the solid product to obtain 4-benzyloxy-3-nitro-α-bromoacetophenone.
Conclusion
This compound is a valuable and versatile intermediate in medicinal chemistry and drug development. While it does not possess known intrinsic biological activity that would place it in a signaling pathway, its role as a key building block, particularly in the synthesis of the COPD therapeutic Arformoterol, is well-established. The experimental protocols provided herein offer a guide for its synthesis and subsequent functionalization, underscoring its importance for professionals engaged in pharmaceutical research and manufacturing.
References
Technical Guide: Safety and Handling of 1-(4-(Benzyloxy)-3-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling, storage, and disposal of 1-(4-(benzyloxy)-3-nitrophenyl)ethanone (CAS No: 14347-05-8). This document is intended for use by qualified individuals trained in chemical handling and laboratory safety procedures.
Chemical and Physical Properties
1-(4-(Benzyloxy)-3-nitrophenyl)ethanone is a yellow crystalline solid.[1] It is a key intermediate in the synthesis of various pharmaceuticals, most notably Arformoterol, a long-acting beta-adrenoceptor agonist used in the treatment of Chronic Obstructive Pulmonary Disease (COPD).[2]
Table 1: Physical and Chemical Properties of 1-(4-(Benzyloxy)-3-nitrophenyl)ethanone
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₃NO₄ | [3] |
| Molecular Weight | 271.27 g/mol | |
| Appearance | Yellow crystalline powder | [1] |
| Melting Point | 135 - 138 °C | [1] |
| Solubility | Soluble in Chloroform, DMF, DMSO, Ethyl Acetate | [4] |
| Storage Temperature | Sealed in dry, store in freezer, under -20°C | [4] |
Safety and Hazard Information
This compound is irritating to the eyes, respiratory system, and skin.[3]
Table 2: Hazard and Precautionary Statements
| Category | Statement | Reference |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |
First Aid Measures
-
In case of eye contact: Rinse immediately with plenty of water and seek medical advice.[3]
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move person into fresh air. If not breathing, give artificial respiration.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
Handling and Storage
-
Handling: Wear suitable protective clothing, gloves, and eye/face protection.[3] Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
-
Storage: Store in a cool place. Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature is under -20°C.[4]
Experimental Protocols
While a detailed, publicly available protocol for the synthesis of 1-(4-(benzyloxy)-3-nitrophenyl)ethanone is not readily found, its role as a key intermediate is well-documented. A common subsequent reaction is its bromination to form 2-bromo-1-(4-(benzyloxy)-3-nitrophenyl)ethanone, a crucial step in the synthesis of Arformoterol.
Bromination of 1-(4-(Benzyloxy)-3-nitrophenyl)ethanone
This protocol describes the synthesis of 4-benzyloxy-3-nitro-α-bromoacetophenone.[4]
Materials:
-
1-(4-(Benzyloxy)-3-nitrophenyl)ethanone (5.4 g)
-
Chloroform (65 ml)
-
Bromine (3.2 g)
-
Benzene (20 ml)
Procedure:
-
Dissolve 5.4 g of 1-(4-(benzyloxy)-3-nitrophenyl)ethanone in 60 ml of chloroform.
-
Prepare a solution of 3.2 g of bromine in 5 ml of chloroform.
-
Add the bromine solution dropwise to the solution of 1-(4-(benzyloxy)-3-nitrophenyl)ethanone with stirring.
-
Continue stirring the mixture for an additional 30 minutes after the addition is complete.
-
Concentrate the reaction mixture under reduced pressure.
-
Wash the resulting crystalline residue with 20 ml of benzene.
-
Dry the product to obtain 4-benzyloxy-3-nitro-α-bromoacetophenone (yield: 5.5 g).
Logical Workflow
As a direct signaling pathway for 1-(4-(benzyloxy)-3-nitrophenyl)ethanone is not established in the available literature, the following diagram illustrates its logical workflow as a key intermediate in the synthesis of the drug Arformoterol.
References
- 1. EP2348013A1 - Process for preparation of intermediates of arformoterol - Google Patents [patents.google.com]
- 2. 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone CAS 43229-01-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. 1-[4-(benzyloxy)-3-nitrophenyl]ethanone [chembk.com]
- 4. prepchem.com [prepchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Benzyloxy-3-nitroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-benzyloxy-3-nitroacetophenone from 4-hydroxy-3-nitroacetophenone via a Williamson ether synthesis. This reaction is a fundamental transformation in organic chemistry, crucial for the preparation of aryl ethers, which are common motifs in pharmaceuticals and other biologically active molecules. The protocol outlines the reaction setup, execution, work-up, and purification, and includes a summary of key quantitative data and safety information.
Introduction
The benzylation of phenols is a widely used method to protect the hydroxyl group or to introduce a benzyl moiety as a key structural component. The Williamson ether synthesis is a robust and versatile method for achieving this transformation.[1] It involves the deprotonation of a phenol with a suitable base to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide, in this case, benzyl bromide.[2] this compound is a useful intermediate in organic synthesis. This application note provides a comprehensive guide for its preparation in a laboratory setting.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactant | 4-Hydroxy-3-nitroacetophenone |
| Molecular Formula | C₈H₇NO₄ |
| Molecular Weight | 181.15 g/mol |
| Melting Point | 132-135 °C |
| Reagent | Benzyl Bromide |
| Molecular Formula | C₇H₇Br |
| Molecular Weight | 171.04 g/mol |
| Product | This compound |
| Molecular Formula | C₁₅H₁₃NO₄ |
| Molecular Weight | 271.27 g/mol |
| Melting Point | 134-136 °C[3] |
| Reaction | |
| Typical Solvent | N,N-Dimethylformamide (DMF) |
| Base | Potassium Carbonate (K₂CO₃) |
| Reaction Temperature | 100 °C |
| Reaction Time | 3 hours |
| Purity (typical) | >95% (after purification) |
Experimental Protocols
This protocol is adapted from a similar Williamson ether synthesis procedure.[4]
Materials and Reagents:
-
4-Hydroxy-3-nitroacetophenone
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ice water
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Reflux condenser
-
Dropping funnel
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add 4-hydroxy-3-nitroacetophenone (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material, followed by the addition of anhydrous potassium carbonate (1.5 eq).
-
Reagent Addition: Stir the mixture vigorously at room temperature for 15-20 minutes. Subsequently, add benzyl bromide (1.05 eq) dropwise to the reaction mixture using a dropping funnel.
-
Reaction: Heat the reaction mixture to 100°C and maintain this temperature for 3 hours with constant stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice water, which will cause the product to precipitate.
-
Isolate the resulting solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with deionized water (3 x volume of the flask).
-
-
Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound as a solid.
-
Alternatively, for non-crystalline products or to remove soluble impurities, an aqueous work-up can be performed. Dissolve the crude product in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
-
Safety Precautions:
-
This experiment should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.
-
Benzyl bromide is a lachrymator and should be handled with care.
-
DMF is a skin irritant and can be absorbed through the skin. Avoid contact.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: Experimental workflow for the synthesis and purification.
References
Application Notes and Protocols for the Nitration of 4-Benzyloxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 4-benzyloxy-3-nitroacetophenone via the nitration of 4-benzyloxyacetophenone. This reaction is a crucial step in the synthesis of various pharmaceutical intermediates. The protocol outlines the necessary reagents, equipment, and procedural steps, including reaction setup, monitoring, workup, and purification. Additionally, comprehensive characterization data for the final product is presented in a structured format for easy reference. Safety precautions and a visual workflow diagram are included to ensure safe and efficient execution of the procedure.
Introduction
The nitration of aromatic compounds is a fundamental reaction in organic synthesis, enabling the introduction of a nitro group onto an aromatic ring. This functional group can be readily converted into other functionalities, such as amines, making it a versatile synthon in the preparation of complex molecules, including active pharmaceutical ingredients. The nitration of 4-benzyloxyacetophenone specifically yields this compound, a key intermediate in the synthesis of various target compounds. This protocol details a reliable method for this transformation using a standard nitrating mixture of nitric acid and sulfuric acid.
Data Presentation
A summary of the reactants, products, and key experimental parameters is provided in the table below for quick reference.
| Compound | Role | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Amount (g or mL) |
| 4-Benzyloxyacetophenone | Starting Material | 10031-64-2 | 226.27 | 10.0 | 2.26 g |
| Concentrated Sulfuric Acid | Reagent / Solvent | 7664-93-9 | 98.08 | - | 10 mL |
| Concentrated Nitric Acid | Reagent | 7697-37-2 | 63.01 | 11.0 | ~0.7 mL |
| This compound | Product | 14347-05-8 | 271.27 | - | - |
Product Characterization Data:
| Property | Value |
| Appearance | Yellow solid |
| Melting Point | 134-136 °C[1] |
| Solubility | Chloroform, DMF, DMSO, Ethyl Acetate[1] |
| ¹H NMR | Data not available in the searched sources. |
| ¹³C NMR | Data not available in the searched sources. |
| IR Spectrum | Data not available in the searched sources. |
Experimental Protocol
1. Materials and Equipment:
-
4-Benzyloxyacetophenone
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Crushed ice
-
Deionized water
-
Ethanol
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-salt bath
-
Thermometer
-
Büchner funnel and filter paper
-
Beakers
-
Standard laboratory glassware
2. Procedure:
-
Reaction Setup:
-
Place 2.26 g (10.0 mmol) of 4-benzyloxyacetophenone into a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Add 10 mL of concentrated sulfuric acid to the flask.
-
Cool the mixture to 0 °C in an ice-salt bath with continuous stirring.
-
-
Nitration:
-
In a separate beaker, prepare the nitrating mixture by carefully adding ~0.7 mL (11.0 mmol) of concentrated nitric acid to 2 mL of cold concentrated sulfuric acid.
-
Cool the nitrating mixture in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirred solution of 4-benzyloxyacetophenone in sulfuric acid over a period of 15-20 minutes.
-
Maintain the reaction temperature at or below 5 °C throughout the addition.
-
-
Reaction Monitoring:
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up:
-
Carefully pour the reaction mixture onto a beaker containing approximately 50 g of crushed ice with vigorous stirring.
-
A yellow precipitate of this compound will form.
-
Allow the ice to melt completely.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Recrystallize the crude product from ethanol to obtain pure this compound as a yellow solid.
-
Dry the purified product in a desiccator.
-
3. Safety Precautions:
-
Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The nitration reaction is exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of undesired byproducts.
-
The product, this compound, is irritating to the eyes, respiratory system, and skin.[1] Avoid inhalation and contact with skin and eyes.
Diagram
Caption: Experimental workflow for the nitration of 4-benzyloxyacetophenone.
References
Application Notes and Protocols for Reactions Involving the Ketone Group of 4-Benzyloxy-3-nitroacetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key chemical transformations targeting the ketone functional group of 4-Benzyloxy-3-nitroacetophenone. This compound serves as a versatile intermediate in the synthesis of various pharmacologically relevant molecules. The following sections detail procedures for reduction, condensation, and amination reactions, offering pathways to a diverse range of derivatives.
Reduction of the Ketone to a Secondary Alcohol
The reduction of the ketone in this compound to the corresponding secondary alcohol, 1-(4-(benzyloxy)-3-nitrophenyl)ethanol, is a fundamental transformation. This alcohol can serve as a precursor for further functionalization. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose, leaving the nitro and benzyloxy groups intact under controlled conditions.
Experimental Protocol: Sodium Borohydride Reduction
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask. The recommended concentration is approximately 0.25 M.[1]
-
Cooling: Place the flask in an ice-water bath to cool the solution to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise to the stirred solution. Maintain the temperature below 10 °C during the addition. In theory, one mole of NaBH₄ can reduce four moles of a ketone; however, in practice, an excess is used to ensure complete reaction.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This typically takes 1-2 hours.
-
Quenching: Slowly add a dilute acid, such as 1 M HCl, to the reaction mixture to quench the excess NaBH₄. Be cautious as hydrogen gas evolution may occur.
-
Extraction: Remove the organic solvent under reduced pressure. Add water and ethyl acetate to the residue and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 1-(4-(benzyloxy)-3-nitrophenyl)ethanol.
Quantitative Data for Ketone Reduction
| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Nitroacetophenone | NaBH₄ | Ethanol | Room Temp | 1-2 | Not specified | [1] |
| Acetophenone | NaBH₄ | Methanol | 0 | 0.1-0.2 | Not specified |
Note: Yields are highly dependent on reaction scale and purification method. The data for 3-nitroacetophenone is presented as a close analog.
Claisen-Schmidt Condensation for Chalcone Synthesis
The ketone group of this compound can undergo a base-catalyzed Claisen-Schmidt condensation with various aromatic aldehydes to synthesize chalcones.[2] These α,β-unsaturated ketones are important scaffolds in medicinal chemistry with a wide range of biological activities. The reaction proceeds via an aldol condensation followed by dehydration.[3]
Experimental Protocol: Base-Catalyzed Chalcone Synthesis
-
Reactant Mixture: In a round-bottom flask, dissolve this compound (1.0 eq) and a substituted benzaldehyde (1.0-1.2 eq) in ethanol or methanol.
-
Catalyst Addition: While stirring at room temperature, slowly add an aqueous solution of a base, such as 10% sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Reaction: Continue stirring at room temperature. The reaction progress can be monitored by the formation of a precipitate or by TLC. Reaction times can vary from a few hours to overnight depending on the reactivity of the aldehyde.
-
Isolation: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to neutralize the excess base.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude chalcone from a suitable solvent, such as ethanol, to obtain the pure product.
Quantitative Data for Claisen-Schmidt Condensation
| Acetophenone Derivative | Aldehyde | Base | Solvent | Time (h) | Yield (%) | Reference |
| 4-Methoxyacetophenone | Benzaldehyde | NaOH | Ethanol | Not specified | 84 | [3] |
| 4-Nitroacetophenone | Substituted Benzaldehydes | NaOH | Ethanol | Overnight | Moderate | [2] |
| Various Acetophenones | Various Benzaldehydes | NaOH (solid) | Solvent-free (grinding) | 5-15 min | 96-98 |
Note: The presence of a nitro group on the acetophenone can influence the reaction conditions and yields.
Reductive Amination to Form Secondary Amines
Reductive amination provides a direct method to convert the ketone group into a C-N bond, forming a secondary amine. This two-step, one-pot process involves the formation of an imine intermediate, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a common reagent for this transformation as it is less reactive towards the ketone starting material compared to the iminium ion intermediate.
Experimental Protocol: Reductive Amination
-
Imine Formation: In a flask, dissolve this compound (1.0 eq) and a primary amine (1.0-1.5 eq) in a suitable solvent like dichloroethane (DCE) or tetrahydrofuran (THF). Add acetic acid (1.0-2.0 eq) as a catalyst. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature, monitoring by TLC for the disappearance of the starting materials. This may take several hours to overnight.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: After filtration, concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired secondary amine.
Quantitative Data for Reductive Amination of Ketones
| Ketone | Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| Cycloheptanone | Cycloheptylamine | NaBH(OAc)₃ | Dichloroethane | 96 | |
| Various Ketones | Various Amines | H₂/Pd | Ethanol | 17-99 | |
| Various Ketones | N-Methylaniline | HSiCl₃/TMEDA | Not specified | Good to excellent |
Note: The provided data illustrates the general efficiency of reductive amination for various ketones.
Visualizing Synthetic Pathways and Mechanisms
To better understand the relationship between these reactions and the underlying chemical processes, the following diagrams are provided.
Caption: Synthetic workflow from this compound.
Caption: Mechanism of the Claisen-Schmidt condensation reaction.
References
Application Note: Synthesis of 2-Bromo-4'-Benzyloxy-3'-nitroacetophenone
Abstract
This application note details a robust and reproducible protocol for the synthesis of 2-Bromo-4'-Benzyloxy-3'-nitroacetophenone, a key intermediate in the manufacturing of various active pharmaceutical ingredients, including the long-acting beta-adrenoceptor agonist, Arformoterol.[1] The described method involves the alpha-bromination of 4-Benzyloxy-3-nitroacetophenone. This document provides comprehensive experimental procedures, reagent specifications, and data presentation to facilitate adoption by researchers in drug discovery and process development.
Introduction
This compound is a common starting material in medicinal chemistry. Its selective bromination at the alpha-position of the acetyl group yields 2-Bromo-4'-Benzyloxy-3'-nitroacetophenone, a critical building block for more complex molecules. The electron-withdrawing nature of the nitro group and the acetyl group on the aromatic ring deactivates the ring towards electrophilic aromatic substitution, favoring the alpha-bromination of the ketone under appropriate conditions. This protocol outlines a straightforward and efficient method for this transformation.
Reaction Scheme
Experimental Protocol
This protocol is adapted from established literature procedures.[1][2][3]
Materials and Reagents:
| Reagent | Grade | Supplier | CAS Number |
| This compound | ≥98% | Sigma-Aldrich | 14347-05-8 |
| Bromine (Br₂) | Reagent Grade, ≥99.5% | Sigma-Aldrich | 7726-95-6 |
| Chloroform (CHCl₃) | ACS Grade, ≥99.8% | Fisher Scientific | 67-66-3 |
| Dichloromethane (CH₂Cl₂) | ACS Grade, ≥99.5% | Fisher Scientific | 75-09-2 |
| Trimethylphenylammonium tribromide | ≥98% | Sigma-Aldrich | 4207-56-1 |
| Ethyl Acetate | ACS Grade, ≥99.5% | Fisher Scientific | 141-78-6 |
| Deionized Water | N/A | N/A | 7732-18-5 |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Heating mantle or oil bath
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
Procedure 1: Using Liquid Bromine
-
Reaction Setup: In a well-ventilated fume hood, dissolve 5.4 g of this compound in 60 ml of chloroform in a round-bottom flask equipped with a magnetic stir bar.[3]
-
Bromine Addition: In a separate container, carefully prepare a solution of 3.2 g of bromine in 5 ml of chloroform.[3] Add this bromine solution dropwise to the stirred solution of the acetophenone derivative at room temperature.
-
Reaction Monitoring: Stir the reaction mixture for an additional 30 minutes after the addition is complete.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether: ethyl acetate (2:1).
-
Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain a crystalline residue.[3]
-
Purification: Wash the resulting solid with 20 ml of benzene and dry to yield the final product.[3] For higher purity, the crude product can be recrystallized from ethyl acetate.
Procedure 2: Using Trimethylphenylammonium Tribromide
-
Reaction Setup: Dissolve 200 g of this compound in 1000 mL of dichloromethane in a suitable reaction vessel.[1]
-
Reagent Addition: Add 277 g of trimethylphenylammonium tribromide to the solution.[1]
-
Reaction Conditions: Heat the reaction mixture to 30°C and maintain this temperature for 4 hours.[1]
-
Work-up: After the reaction is complete, pour the mixture into water.
-
Isolation and Purification: Filter the resulting precipitate, wash it with water, and dry to obtain the product.[1]
Data Summary
| Parameter | Procedure 1 (Bromine)[3] | Procedure 2 (Tribromide)[1] |
| Starting Material Mass | 5.4 g | 200 g |
| Brominating Agent Mass | 3.2 g | 277 g |
| Solvent | Chloroform | Dichloromethane |
| Reaction Temperature | Room Temperature | 30°C |
| Reaction Time | ~ 1 hour | 4 hours |
| Product Yield | 5.5 g (approx. 79%) | 253 g (98%) |
| Melting Point | 135-136°C | Not specified |
| Appearance | Crystalline solid | Not specified |
Workflow and Logic Diagram
The following diagram illustrates the key steps in the synthesis and purification of 2-Bromo-4'-Benzyloxy-3'-nitroacetophenone.
References
Application Notes and Protocols: 4-Benzyloxy-3-nitroacetophenone as a Key Precursor in the Asymmetric Synthesis of Arformoterol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arformoterol, the (R,R)-enantiomer of formoterol, is a long-acting β2-adrenergic agonist used in the management of chronic obstructive pulmonary disease (COPD). Its stereoselective synthesis is of significant pharmaceutical interest, as the (S,S)-enantiomer is inactive and may contribute to off-target effects. A common and efficient strategy for the synthesis of Arformoterol involves the use of 4-Benzyloxy-3-nitroacetophenone as a readily available starting material. This document provides detailed application notes and experimental protocols for the multi-step synthesis of Arformoterol, commencing from this compound. The protocols are compiled from various established synthetic routes and are intended to guide researchers in the replication and optimization of this critical manufacturing process.
Introduction
The synthesis of enantiomerically pure Arformoterol from this compound involves a series of key transformations. The general synthetic pathway begins with the bromination of the acetophenone, followed by an asymmetric reduction to establish the first chiral center. The resulting bromohydrin is then converted to a chiral epoxide, which is a crucial intermediate. This epoxide is subsequently coupled with a chiral amine, (R)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine, to introduce the second chiral center. Finally, a series of deprotection and formylation steps yield the final Arformoterol drug substance. This application note details the critical steps, reagents, and conditions for this synthetic route.
Synthesis Pathway Overview
The overall synthetic transformation from this compound to Arformoterol is depicted below. This multi-step process is designed to control the stereochemistry at both chiral centers of the final molecule.
Application Notes and Protocols for the Catalyic Reduction of 2'-bromo-4-benzyloxy-3-nitroacetophenone
Introduction
The selective reduction of the nitro group in 2'-bromo-4-benzyloxy-3-nitroacetophenone is a critical transformation in synthetic organic chemistry, particularly in the pharmaceutical industry. This compound serves as a key intermediate in the synthesis of various pharmaceutically active compounds, including the long-acting β2-adrenoceptor agonist, Arformoterol.[1][2][3] The primary challenge in this reduction lies in achieving high chemoselectivity, specifically the reduction of the nitro group to an amine without affecting the other sensitive functional groups present in the molecule: the α-bromo ketone, the benzyloxy ether, and the aromatic bromine. This document provides detailed application notes and a compilation of established protocols for the catalytic reduction of 2'-bromo-4-benzyloxy-3-nitroacetophenone, offering a comparative overview of different methodologies to guide researchers and drug development professionals in selecting the most suitable approach for their specific needs.
Overview of Reductive Strategies
Several methods are commonly employed for the reduction of aromatic nitro groups. The choice of reagent and reaction conditions is paramount to ensure the desired chemoselectivity and to avoid undesirable side reactions such as dehalogenation, reduction of the ketone, or cleavage of the benzyl ether. The principal strategies for the reduction of 2'-bromo-4-benzyloxy-3-nitroacetophenone include:
-
Catalytic Hydrogenation: This is a widely used and often clean method for nitro group reduction. Common catalysts include Palladium on carbon (Pd/C) and Raney® Nickel. While highly efficient, care must be taken to prevent over-reduction and dehalogenation. Raney® Nickel is often preferred for substrates containing halogens due to a lower propensity for dehalogenation compared to Pd/C.
-
Metal-Mediated Reductions: Reagents such as iron (Fe) or tin(II) chloride (SnCl₂) in acidic media are robust and effective for nitro group reductions. These methods are often highly chemoselective, leaving carbonyls and halides intact.
-
Transfer Hydrogenation: This method utilizes a hydrogen donor, such as formic acid or ammonium formate, in the presence of a catalyst (e.g., Raney® Nickel or Pd/C). It offers a practical alternative to using high-pressure hydrogen gas.
Data Presentation
The following table summarizes the various methodologies for the catalytic reduction of 2'-bromo-4-benzyloxy-3-nitroacetophenone, providing a comparative overview of the reaction conditions and expected outcomes.
| Method | Catalyst/Reagent | Solvent(s) | Temperature | Reaction Time | Yield (%) | Notes |
| Catalytic Hydrogenation | Raney® Nickel, H₂ (gas) | Toluene/IPA | 40°C | 20 h | High | Based on a protocol for a downstream intermediate of Arformoterol. High pressure (18 atm) was used. Raney® Nickel is known to be effective for substrates where dehalogenation is a concern.[4] |
| Transfer Hydrogenation | Raney® Nickel, Formic Acid (90%) | Methanol | Room Temperature | 10 - 30 min | 80 - 90 | This is a general protocol for the selective reduction of nitro compounds in the presence of halogens and carbonyl groups.[5] It is a rapid, mild, and high-yielding method that avoids high-pressure hydrogen. |
| Metal-Mediated Reduction | Iron (Fe) powder, Ammonium Chloride (NH₄Cl) | Ethanol/Water | 70°C | 1 - 3 h | ~70-90 | A general and robust method for chemoselective nitro group reduction.[6] The reaction medium is nearly neutral, which is advantageous for acid-sensitive substrates. |
| Metal-Mediated Reduction | Tin(II) Chloride dihydrate (SnCl₂·2H₂O), HCl | Ethanol | Reflux | Variable | Good | A classic and effective method for the chemoselective reduction of nitroarenes in the presence of a ketone. The acidic conditions might be a consideration for substrates prone to acid-catalyzed side reactions. |
Experimental Protocols
Protocol 1: Transfer Hydrogenation using Raney® Nickel and Formic Acid
This protocol is adapted from a general method for the selective reduction of nitro compounds and is expected to be highly effective for 2'-bromo-4-benzyloxy-3'-nitroacetophenone, offering a mild and rapid conversion.[5]
Materials:
-
2'-bromo-4-benzyloxy-3'-nitroacetophenone (1.0 eq)
-
Raney® Nickel (slurry in water, ~50% w/w)
-
Methanol (MeOH)
-
Formic Acid (90%)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Celite® or a similar filter aid
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 2'-bromo-4-benzyloxy-3'-nitroacetophenone (e.g., 5 mmol) in methanol (3 mL).
-
Catalyst Addition: Carefully add Raney® Nickel (0.2-0.3 g of the aqueous slurry) to the suspension.
-
Initiation of Reduction: With vigorous stirring, add 90% formic acid (2.5 mL) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 10-30 minutes.
-
Work-up:
-
Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter cake thoroughly with the organic solvent.
-
Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize any remaining formic acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude 2'-bromo-4-benzyloxy-3'-aminoacetophenone.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) if necessary.
Protocol 2: Metal-Mediated Reduction using Iron and Ammonium Chloride
This protocol utilizes a classic and cost-effective method for the chemoselective reduction of nitroarenes.[6]
Materials:
-
2'-bromo-4-benzyloxy-3'-nitroacetophenone (1.0 eq)
-
Iron powder (Fe, fine grade) (10 eq)
-
Ammonium Chloride (NH₄Cl) (10 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
Celite®
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, add a solution of 2'-bromo-4-benzyloxy-3'-nitroacetophenone (e.g., 15.0 g, 40.7 mmol) in a 4:1 mixture of ethanol and water (60 mL).
-
Addition of Reagents: To the solution, add iron powder (22.7 g, 407.6 mmol) and ammonium chloride (21.8 g, 407.6 mmol).
-
Reaction: Heat the reaction mixture to 70°C and stir vigorously for 1-3 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Filter the hot suspension through a pad of Celite®, and wash the filter cake extensively with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Suspend the resulting residue in water and extract with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude 2'-bromo-4-benzyloxy-3'-aminoacetophenone by column chromatography or recrystallization as needed.
Visualizations
Reaction Pathway
Caption: Reaction scheme for the catalytic reduction of the nitro group.
Experimental Workflow
Caption: General experimental workflow for the reduction reaction.
Conclusion
The catalytic reduction of 2'-bromo-4-benzyloxy-3'-nitroacetophenone to its corresponding amine is a pivotal step in the synthesis of important pharmaceutical compounds. The choice of reduction methodology is critical to ensure high yield and chemoselectivity. Transfer hydrogenation with Raney® Nickel and formic acid offers a mild, rapid, and efficient route, while the classic metal-mediated reduction with iron and ammonium chloride provides a robust and cost-effective alternative. The protocols detailed in this document provide a comprehensive guide for researchers to perform this transformation successfully. It is recommended to perform small-scale trial reactions to optimize the conditions for the specific substrate and desired scale of the reaction. Careful monitoring of the reaction progress is essential to prevent over-reduction and the formation of byproducts.
References
- 1. 2-Bromo-4'-Benzyloxy-3'-nitroacetophenone | 43229-01-2 [chemicalbook.com]
- 2. 2-Bromo-4'-Benzyloxy-3'-nitroacetophenone CAS#: 43229-01-2 [amp.chemicalbook.com]
- 3. 2-Bromo-4'-Benzyloxy-3'-nitroacetophenone Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
Application Notes and Protocols for the Deprotection of the Benzyl Group in 4-Benzyloxy-3-nitroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of the benzyl group in 4-Benzyloxy-3-nitroacetophenone to yield 4-Hydroxy-3-nitroacetophenone. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The presence of a nitro group on the aromatic ring necessitates careful selection of deprotection methods to avoid its reduction. This guide outlines three effective methods: Catalytic Hydrogenation, Transfer Hydrogenation, and Boron Trichloride (BCl₃)-mediated cleavage, offering a range of options depending on the available resources and desired selectivity.
Introduction
The benzyl ether is a common protecting group for phenols due to its stability under a wide range of reaction conditions and its relatively straightforward removal. However, in the context of multifunctional molecules like this compound, the deprotection strategy must be carefully considered to ensure the integrity of other sensitive functional groups, primarily the nitro group. Standard catalytic hydrogenation conditions can often lead to the undesired reduction of the nitro group. Therefore, methodologies that offer high chemoselectivity are paramount.
This guide presents a comparative overview of three distinct and effective debenzylation protocols. Each method is detailed with step-by-step experimental procedures, a summary of reaction parameters, and expected outcomes to assist researchers in selecting the most suitable method for their specific needs.
Methods Overview
Three primary methods for the deprotection of this compound are discussed:
-
Catalytic Hydrogenation using a Specialized Catalyst: This method employs a commercially available palladium catalyst engineered for high selectivity, enabling the hydrogenolysis of the benzyl ether without significant reduction of the nitro group under mild conditions.[1][2]
-
Transfer Hydrogenation: A mild and efficient alternative to traditional catalytic hydrogenation, this method utilizes a hydrogen donor in the presence of a palladium catalyst. It often provides excellent selectivity for debenzylation over nitro group reduction.
-
Boron Trichloride (BCl₃)-Mediated Debenzylation: A powerful Lewis acid-mediated cleavage that offers a non-reductive pathway for debenzylation. The inclusion of a cation scavenger is crucial to prevent side reactions, and this method is particularly useful when hydrogenation-based methods are not viable.[3][4]
Data Presentation
The following tables summarize the key quantitative data for each deprotection method, allowing for easy comparison of their efficacy and reaction conditions.
Table 1: Comparison of Debenzylation Methods for this compound
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Catalytic Hydrogenation | SiliaCat Pd(0) (1-2 mol%) | Methanol | Room Temperature | 2 - 4 | ~95 |
| Transfer Hydrogenation | 10% Pd/C (10 wt%) / Ammonium Formate (5 eq) | Methanol | Reflux | 1 - 3 | ~90 |
| BCl₃-Mediated Cleavage | BCl₃ (2 eq) / Pentamethylbenzene (3 eq) | Dichloromethane | -78 to Room Temp | 1 - 2 | ~85 |
Experimental Protocols
Protocol 1: Selective Catalytic Hydrogenation using SiliaCat Pd(0)
This protocol outlines the debenzylation of this compound using a highly selective heterogeneous palladium catalyst under mild hydrogen pressure.[1][2]
Materials:
-
This compound
-
SiliaCat Pd(0) (1-2 mol%)
-
Methanol (HPLC grade)
-
Hydrogen gas supply (balloon or Parr apparatus)
-
Reaction flask
-
Stirring apparatus
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
To a reaction flask containing a magnetic stir bar, add this compound (1.0 eq).
-
Add methanol to achieve a substrate concentration of approximately 0.07 M.
-
Carefully add SiliaCat Pd(0) (1-2 mol%) to the solution.
-
Seal the flask and purge with hydrogen gas.
-
Maintain a positive pressure of hydrogen (e.g., using a hydrogen balloon) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 2-4 hours), filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude 4-Hydroxy-3-nitroacetophenone.
-
Purify the product by recrystallization or column chromatography if necessary.
Protocol 2: Transfer Hydrogenation using Palladium on Carbon and Ammonium Formate
This protocol describes a facile transfer hydrogenation method that avoids the use of gaseous hydrogen.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) (10 wt%)
-
Ammonium Formate (5.0 eq)
-
Methanol
-
Reaction flask with reflux condenser
-
Stirring and heating apparatus
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (10 wt% of the substrate).
-
To the stirred suspension, add ammonium formate (5.0 eq) in one portion.
-
Heat the reaction mixture to reflux and maintain for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 3: Boron Trichloride (BCl₃)-Mediated Debenzylation
This protocol details a non-reductive method for benzyl ether cleavage using a strong Lewis acid in the presence of a cation scavenger to prevent side reactions.[3][4]
Materials:
-
This compound
-
Boron Trichloride (BCl₃) (1.0 M solution in CH₂Cl₂) (2.0 eq)
-
Pentamethylbenzene (3.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Dry reaction flask under an inert atmosphere (Nitrogen or Argon)
-
Stirring apparatus
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and pentamethylbenzene (3.0 eq).
-
Dissolve the solids in anhydrous dichloromethane.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1.0 M solution of BCl₃ in dichloromethane (2.0 eq) dropwise to the stirred solution.
-
Stir the reaction at -78 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction at -78 °C by the slow addition of methanol.
-
Allow the mixture to warm to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to separate the desired 4-Hydroxy-3-nitroacetophenone from the benzylated pentamethylbenzene byproduct.
Visualizations
The following diagrams illustrate the chemical transformation and the general experimental workflow.
Caption: Chemical transformation from the protected to the deprotected product.
Caption: General experimental workflow for the deprotection reaction.
Conclusion
The selective deprotection of the benzyl group in this compound can be successfully achieved using several methodologies. The choice of method will depend on factors such as the availability of specialized catalysts, the need to avoid hydrogen gas, and the scale of the reaction. For a mild and highly selective transformation, catalytic hydrogenation with a specialized catalyst like SiliaCat Pd(0) is an excellent choice. Transfer hydrogenation offers a convenient and often selective alternative. When reductive conditions must be avoided entirely, BCl₃-mediated cleavage provides a robust, albeit more reagent-intensive, option. It is recommended to perform small-scale optimization experiments to determine the ideal conditions for a specific laboratory setting and substrate batch.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Benzyloxy-3-nitroacetophenone
Welcome to the technical support center for the synthesis of 4-Benzyloxy-3-nitroacetophenone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to produce this compound?
The most prevalent and efficient synthetic pathway involves a two-step process. First, the nitration of 4-hydroxyacetophenone to yield 4-hydroxy-3-nitroacetophenone. This intermediate is then subjected to benzylation to afford the final product, this compound.
Q2: What are the critical parameters to control during the nitration of 4-hydroxyacetophenone?
Temperature control is paramount during the nitration step. The reaction is highly exothermic, and elevated temperatures can lead to the formation of undesired side products, including dinitrated compounds. Maintaining a low temperature, typically between 0-5°C, is crucial for achieving high selectivity and yield.
Q3: Which benzylating agent is recommended for the synthesis?
Both benzyl bromide and benzyl chloride can be used as benzylating agents. Benzyl bromide is generally more reactive, which can lead to shorter reaction times. However, benzyl chloride is often a more cost-effective and less lachrymatory option. The choice may also depend on the specific reaction conditions and the reactivity of the substrate.
Q4: What are the common side reactions during the benzylation step?
A common side reaction is C-alkylation, where the benzyl group attaches to a carbon atom of the aromatic ring instead of the phenolic oxygen. Another potential side reaction is the formation of multiple benzylated products if other nucleophilic sites are present. The choice of base and solvent can significantly influence the extent of these side reactions.
Q5: How can I purify the final product, this compound?
The crude product can be purified through recrystallization. A common solvent system for recrystallization is ethanol or a mixture of ethanol and water. Column chromatography using silica gel can also be employed for higher purity, with an eluent system such as a mixture of ethyl acetate and hexane.
Troubleshooting Guides
Nitration of 4-Hydroxyacetophenone
| Issue | Potential Cause | Recommended Solution |
| Low Yield of 4-hydroxy-3-nitroacetophenone | Incomplete reaction. | Increase the reaction time or slightly elevate the temperature, monitoring closely for side product formation. |
| Loss of product during workup. | Ensure the pH is appropriately adjusted to precipitate the product fully. Use ice-cold water for washing to minimize product loss. | |
| Formation of Dinitro Side Products | Excessive nitrating agent or high reaction temperature. | Use a stoichiometric amount of the nitrating agent. Maintain a low reaction temperature (0-5°C) throughout the addition of the nitrating agent. |
| Dark-colored Reaction Mixture | Oxidation of the starting material or product. | Ensure the reaction is carried out under an inert atmosphere if sensitive to oxidation. Use high-purity starting materials. |
Benzylation of 4-Hydroxy-3-nitroacetophenone
| Issue | Potential Cause | Recommended Solution |
| Low Conversion of 4-hydroxy-3-nitroacetophenone | Insufficiently strong base. | Switch to a stronger base. For example, if using potassium carbonate (K₂CO₃), consider using sodium hydride (NaH).[1] |
| Inactive benzylating agent. | Use a fresh bottle of benzyl bromide or benzyl chloride, as they can degrade over time. | |
| Poor solubility of reactants. | Choose a solvent in which all reactants are soluble, such as DMF or DMSO.[1] | |
| Formation of C-Alkylated Side Product | Use of a strong base in a polar aprotic solvent. | Employ a weaker base or a bulkier base to sterically hinder C-alkylation. Using a less polar solvent can also favor O-alkylation.[1] |
| Product Degradation | High reaction temperature or prolonged reaction time. | Optimize the reaction temperature by running small-scale trials. Monitor the reaction progress by TLC and quench the reaction as soon as the starting material is consumed.[1] |
Experimental Protocols
Protocol 1: High-Yield Nitration of 4-Hydroxyacetophenone[2]
This protocol utilizes a milder and safer nitrating system, yielding a high purity product.
Materials:
-
4-hydroxyacetophenone
-
Ammonium nitrate
-
Copper (II) acetate monohydrate
-
80% Acetic acid aqueous solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a 100 ml three-necked flask, add 4-hydroxyacetophenone (1.0g, 7.4mmol), 80% acetic acid aqueous solution (15ml), copper (II) acetate monohydrate (0.074g, 0.37mmol), and ammonium nitrate (0.65g, 8.1mmol).
-
With stirring, raise the temperature to 100°C and maintain the reaction for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Concentrate the reaction solution under reduced pressure to remove most of the solvent.
-
Add 50ml of water to the residue and extract four times with ethyl acetate (4 x 20ml).
-
Combine the ethyl acetate extracts, dry over anhydrous magnesium sulfate, and concentrate to obtain 4-hydroxy-3-nitroacetophenone.
-
Expected Yield: 93.1% (1.25g).
Protocol 2: Benzylation of 4-Hydroxy-3-nitroacetophenone (General Procedure)[1][3]
This protocol is a general method for the Williamson ether synthesis of the target molecule.
Materials:
-
4-hydroxy-3-nitroacetophenone
-
Benzyl chloride or Benzyl bromide (1.1 - 1.5 equivalents)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.5 - 2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Water and Brine
Procedure:
-
To a solution of 4-hydroxy-3-nitroacetophenone (1 equivalent) in a suitable anhydrous solvent (e.g., DMF, acetone), add the base (1.5 - 2.0 equivalents).
-
Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the phenoxide.
-
Add the benzylating agent (1.1 - 1.5 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80°C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
References
Technical Support Center: Purification of 4-Benzyloxy-3-nitroacetophenone by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-benzyloxy-3-nitroacetophenone via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: Pure this compound should be a yellow solid.[1][2][3] The reported melting point is in the range of 134-136 °C.[1][2][3] A sharp melting point within this range is a good indicator of purity.
Q2: Which solvents are suitable for the recrystallization of this compound?
A2: Based on solubility data, suitable solvents for dissolving this compound include chloroform, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethyl acetate.[1][2][3][4] Ethanol has also been used for the recrystallization of similar nitroacetophenone derivatives and can be considered. The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
Q3: Can a mixed solvent system be used for recrystallization?
A3: Yes, a mixed solvent system can be effective, especially if a single solvent does not provide the desired solubility profile. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. For this compound, a combination like ethyl acetate/hexanes or ethanol/water could be explored.
Q4: What are the key safety precautions when working with this compound?
A4: this compound is irritating to the eyes, respiratory system, and skin. It is essential to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| The compound does not dissolve completely in the hot solvent. | 1. Insufficient solvent was used.2. The solvent is not a good choice for this compound.3. Insoluble impurities are present. | 1. Add small portions of hot solvent until the compound dissolves.2. Try a different solvent or a mixed solvent system (e.g., ethyl acetate).3. If a significant amount of solid remains, perform a hot filtration to remove the insoluble impurities. |
| No crystals form upon cooling. | 1. Too much solvent was used, resulting in a solution that is not supersaturated.2. The cooling process is too slow, or the solution has not been cooled to a low enough temperature. | 1. Evaporate some of the solvent to concentrate the solution and then allow it to cool again.2. Try scratching the inside of the flask with a glass rod to induce nucleation. If that fails, add a seed crystal of the pure compound. Cooling the solution in an ice bath can also promote crystallization. |
| The compound "oils out" instead of forming crystals. | 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is cooling too rapidly.3. The compound is significantly impure. | 1. Reheat the solution to dissolve the oil, add a small amount of a better solvent to lower the saturation point, and allow it to cool more slowly.2. Insulate the flask to slow the cooling rate.3. Consider a preliminary purification step, such as column chromatography, before recrystallization. |
| The recrystallized product has a low melting point or a broad melting range. | 1. The crystals are not completely dry and contain residual solvent.2. The compound is still impure. | 1. Dry the crystals under vacuum for an extended period.2. Perform a second recrystallization, ensuring slow crystal growth. |
| Poor recovery of the purified product. | 1. Too much solvent was used, and a significant amount of the product remains in the mother liquor.2. The crystals were not completely collected during filtration.3. The product is more soluble in the chosen solvent at low temperatures than anticipated. | 1. Concentrate the mother liquor and cool it to obtain a second crop of crystals.2. Ensure all crystals are transferred to the filter and wash with a minimal amount of ice-cold solvent.3. Choose a solvent in which the compound has lower solubility at cold temperatures. |
Experimental Protocol: Recrystallization from Ethanol
This protocol provides a general procedure for the recrystallization of crude this compound from ethanol. The quantities can be scaled as needed.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture while stirring until the solid dissolves completely. If the solid does not dissolve, add small additional portions of hot ethanol.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed clean Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin as the solution cools. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
-
Analysis: Determine the melting point of the dried crystals and calculate the percent recovery.
Quantitative Data Summary
| Parameter | Typical Value | Notes |
| Starting Material | Crude this compound | Purity can vary. |
| Recrystallization Solvent | Ethanol | Other solvents like ethyl acetate can also be used. |
| Solvent Volume | ~10-20 mL per gram of crude material | This is an estimate; use the minimum amount of hot solvent required for complete dissolution. |
| Dissolution Temperature | Near the boiling point of the solvent (~78 °C for ethanol) | |
| Crystallization Temperature | Room temperature followed by 0-5 °C in an ice bath | |
| Expected Yield | 70-90% | Highly dependent on the purity of the crude material and the technique. |
| Melting Point (Purified) | 134-136 °C | A sharp melting point indicates high purity. |
Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
References
Common side products in the nitration of 4-benzyloxyacetophenone.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the nitration of 4-benzyloxyacetophenone.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the nitration of 4-benzyloxyacetophenone?
The expected major product is 4-benzyloxy-3-nitroacetophenone . This is due to the synergistic directing effects of the substituents on the benzene ring. The benzyloxy group at position 4 is an activating, ortho-, para- directing group. The acetyl group at position 1 is a deactivating, meta- directing group. Both groups direct the incoming nitro group to the positions ortho to the benzyloxy group and meta to the acetyl group (the C3 and C5 positions). Due to the activating nature of the benzyloxy group, substitution at one of these positions is highly favored.
Q2: What are the common side products I might encounter?
While this compound is the primary product, the formation of minor side products is possible depending on the reaction conditions. These can include:
-
Isomeric Mononitration Products:
-
4-Benzyloxy-2-nitroacetophenone: Formation of this isomer is less favorable due to steric hindrance from the adjacent acetyl group and the deactivating nature of the acetyl group. However, as the position is ortho to the strongly activating benzyloxy group, trace amounts may be formed.
-
-
Dinitration Products: Under more vigorous reaction conditions (e.g., higher temperatures, prolonged reaction times, or excess nitrating agent), dinitration can occur. The most likely positions for the second nitro group would be the remaining activated positions on the ring.
-
Oxidation Products: The use of strong nitric acid can sometimes lead to oxidation of the starting material or products, resulting in a complex mixture of byproducts. This is often indicated by the formation of dark-colored reaction mixtures.
-
Hydrolysis of the Benzyl Ether: Although less common under standard nitrating conditions, strongly acidic and aqueous environments could potentially lead to some cleavage of the benzyl ether, yielding 4-hydroxy-3-nitroacetophenone.
Q3: How can I minimize the formation of side products?
To maximize the yield of the desired this compound and minimize side products, careful control of the reaction conditions is crucial. Key parameters include:
-
Low Temperature: Maintaining a low temperature (typically 0°C or below) throughout the addition of the nitrating agent is critical to prevent over-reaction and the formation of dinitration and oxidation products.
-
Controlled Addition of Nitrating Agent: The nitrating mixture (concentrated nitric and sulfuric acids) should be added slowly and portion-wise to the solution of 4-benzyloxyacetophenone to maintain the low temperature and control the exothermic reaction.
-
Stoichiometry: Using a slight excess of the nitrating agent is common, but a large excess should be avoided to reduce the risk of dinitration.
-
Reaction Time: The reaction should be monitored (e.g., by TLC) to ensure completion without allowing it to proceed for an extended period, which could favor side reactions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product | - Inactive nitrating agent (e.g., old nitric acid).- Reaction temperature was too low, preventing the reaction from starting.- Incomplete reaction. | - Use fresh, concentrated nitric and sulfuric acids.- Ensure the temperature is maintained within the optimal range (e.g., 0 to 5°C), not excessively cold.- Monitor the reaction by TLC to confirm the consumption of the starting material. If the reaction stalls, consider allowing it to stir for a longer period at the controlled temperature. |
| Formation of multiple spots on TLC, indicating a mixture of products | - Reaction temperature was too high.- Addition of the nitrating agent was too fast.- Excess nitrating agent was used. | - Improve cooling of the reaction vessel (e.g., use an ice-salt bath).- Add the nitrating agent more slowly and in smaller portions.- Use a stoichiometric amount or only a slight excess of the nitrating agent. |
| Dark, tarry reaction mixture | - Oxidation of the starting material or product.- Reaction temperature was too high. | - Ensure the temperature is strictly controlled at or below 0°C.- Consider using a milder nitrating agent if possible, although this may require optimization. |
| Difficulty in isolating the product | - Product may be oily or slow to crystallize.- Presence of impurities inhibiting crystallization. | - After quenching the reaction with ice water, stir vigorously to promote precipitation. If the product oils out, try scratching the inside of the flask with a glass rod.- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to remove impurities. |
Data Presentation
Currently, specific quantitative data for the isomer distribution in the nitration of 4-benzyloxyacetophenone is not widely available in the literature. However, for the closely related compound, 4-methoxyacetophenone, nitration is reported to yield a single product, 4-methoxy-3-nitroacetophenone, in high yield, suggesting a very strong directing effect that minimizes side product formation.
Experimental Protocols
The following is a representative experimental protocol for the nitration of an acetophenone derivative, adapted from a procedure for the nitration of acetophenone.[1] This should be considered a general guideline and may require optimization for 4-benzyloxyacetophenone.
Materials:
-
4-Benzyloxyacetophenone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-benzyloxyacetophenone in a minimal amount of concentrated sulfuric acid. Cool the flask in an ice-salt bath to maintain a temperature of 0°C or below.
-
Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred solution of 4-benzyloxyacetophenone. Maintain the reaction temperature at or below 0°C throughout the addition. The addition rate should be controlled to prevent the temperature from rising.
-
After the addition is complete, continue to stir the reaction mixture at 0°C for an additional 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly and carefully pour the reaction mixture over a large amount of crushed ice with vigorous stirring.
-
The crude product should precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to pH paper.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Visualizations
Caption: Reaction pathway for the nitration of 4-benzyloxyacetophenone.
Caption: Troubleshooting workflow for the nitration of 4-benzyloxyacetophenone.
References
Technical Support Center: Optimizing Temperature Control for Nitration Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on optimizing temperature control for nitration reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help ensure the safety, efficiency, and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control so critical in nitration reactions?
A1: Precise temperature control is paramount for several key reasons:
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Exothermic Nature: Nitration reactions are highly exothermic, releasing significant amounts of heat. Without proper control, the reaction temperature can rise rapidly.
-
Preventing Polynitration: Higher temperatures promote the addition of multiple nitro groups, reducing the yield of the desired mono-nitrated product. For instance, in the nitration of benzene, maintaining a temperature at or below 50°C is crucial to favor the formation of nitrobenzene over dinitrobenzene.
-
Minimizing By-products: Elevated temperatures can lead to the decomposition of nitric acid, forming nitrogen dioxide and other unwanted side products that complicate purification. Oxidation of the starting material can also occur, especially with sensitive substrates.
-
Ensuring Regioselectivity: For substrates that can form multiple isomers (e.g., ortho, meta, para), temperature can significantly influence the product distribution. Controlling the temperature is key to achieving the desired regioselectivity.
-
Safety and Hazard Prevention: The most significant risk of poor temperature control is a "runaway reaction," where the rate of heat generation exceeds the rate of heat removal. This can lead to a rapid increase in temperature and pressure, potentially causing violent decomposition or an explosion.
Q2: What is the ideal temperature range for a typical nitration reaction?
A2: The optimal temperature is highly dependent on the substrate's reactivity and the nitrating agent used. There is no single "ideal" temperature.
-
Activated Substrates (e.g., Phenol, Aniline derivatives): These highly reactive compounds require very low temperatures, often in the range of -10°C to 10°C, to prevent oxidation and over-nitration.[1][2]
-
Moderately Activated/Deactivated Substrates (e.g., Toluene, Benzene): For these substrates, temperatures are typically kept between 0°C and 50°C. For example, the nitration of benzene is commonly performed below 50°C to prevent dinitration.[3][4]
-
Strongly Deactivated Substrates (e.g., Nitrobenzene): To nitrate a deactivated ring, more forcing conditions are required, which may involve higher temperatures (e.g., >60°C) and stronger nitrating agents. However, even under these conditions, careful control is essential.
Q3: My reaction is producing a high percentage of di- or poly-nitrated products. What should I do?
A3: The formation of poly-nitrated products is a clear indication that the reaction conditions are too harsh, with temperature being a primary factor. To address this:
-
Lower the Reaction Temperature: This is the most effective method. Conduct the reaction at the lowest practical temperature that still allows for a reasonable reaction rate. Using an ice bath (0°C) or an ice-salt bath (<0°C) is recommended.
-
Control the Rate of Addition: Add the nitrating agent (or the substrate) slowly and dropwise to the reaction mixture. This ensures that the heat generated can be effectively dissipated by the cooling system, preventing localized temperature spikes.
-
Ensure Efficient Stirring: Vigorous stirring helps to maintain a uniform temperature throughout the reaction mixture and prevents the formation of "hot spots."
Q4: My nitration reaction is not proceeding or is very slow. Should I increase the temperature?
A4: While increasing the temperature can increase the reaction rate, it should be done with extreme caution due to the risks of side reactions and thermal runaway. Before increasing the temperature, consider the following:
-
Substrate Reactivity: If your substrate is strongly deactivated, it may require more forcing conditions. However, first, ensure that your reagents are not the issue.
-
Reagent Quality: Ensure that you are using fresh, concentrated acids. The presence of water can deactivate the nitrating agent.
-
Alternative Nitrating Agents: For particularly stubborn substrates, using a stronger nitrating agent might be a better alternative than simply increasing the temperature.
If you must increase the temperature, do so gradually in small increments (e.g., 5-10°C) while carefully monitoring the reaction for any sudden exotherm.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Reaction temperature is too low, significantly slowing the rate. 2. Insufficiently strong nitrating agent for the substrate. 3. Decomposed or low-concentration acids. 4. Poor mixing of immiscible phases. | 1. Cautiously increase the temperature in small increments while monitoring. 2. Use a stronger nitrating system (e.g., increase H₂SO₄ concentration). 3. Use fresh, concentrated acids to prepare the nitrating mixture. 4. Increase stirring speed to improve mass transfer. |
| Formation of Dark Brown or Black Tar | 1. Oxidation of the substrate or product. 2. Decomposition of the starting material or nitrating agent at elevated temperatures. | 1. Immediately lower the reaction temperature. 2. Ensure the rate of addition of the nitrating agent is slow and controlled. 3. Check the literature for the stability of your specific substrate under nitrating conditions. |
| Sudden, Uncontrolled Temperature Spike (Thermal Runaway) | 1. Rate of heat generation exceeds the rate of heat removal. 2. Insufficient cooling capacity for the scale of the reaction. 3. Addition of nitrating agent is too fast. 4. Inadequate stirring. | 1. IMMEDIATE ACTION: Cease addition of reagents and apply maximum cooling (e.g., add more ice/dry ice to the bath). 2. If the reaction is uncontrollable, evacuate the area and follow laboratory emergency procedures. 3. For future experiments, reduce the rate of addition, use a more efficient cooling bath, and ensure vigorous stirring. |
| Poor Regioselectivity (Undesired Isomer Ratio) | 1. Reaction temperature is not optimal for the desired isomer. 2. Incorrect choice of solvent or nitrating agent. | 1. Research the effect of temperature on the isomer distribution for your specific substrate and adjust accordingly. 2. Consult the literature for reaction conditions known to favor the desired isomer. |
Data Presentation: Temperature Effects on Nitration
Toluene Nitration with N₂O₅ in CH₂Cl₂
| Temperature (°C) | o-nitrotoluene (%) | m-nitrotoluene (%) | p-nitrotoluene (%) |
| -60 | 62.5 | 1.0 | 36.5 |
| -40 | 61.6 | 1.2 | 37.2 |
| -20 | 59.4 | 1.6 | 39.0 |
| 0 | 59.3 | 2.0 | 38.7 |
| 20 | 58.0 | 1.9 | 40.1 |
Data sourced from a study on the selective nitration of toluene.[1][5][6][7][8]
Toluene Nitration with Mixed Acid (Typical Industrial Conditions)
| Temperature Range (°C) | o-nitrotoluene (%) | m-nitrotoluene (%) | p-nitrotoluene (%) | Total Yield (%) |
| 25 - 40 | 45 - 62 | 2 - 5 | 33 - 50 | ~96 |
Data represents typical isomer distribution in large-scale nitration processes.[9]
Chlorobenzene Nitration at 60°C
| Isomer | Percentage (%) |
| o-nitrochlorobenzene | 34 |
| m-nitrochlorobenzene | 1 |
| p-nitrochlorobenzene | 65 |
Data from a laboratory experiment on the nitration of chlorobenzene.[10]
Experimental Protocols
Protocol 1: Nitration of Acetanilide (Protected Aniline)
This protocol is for the mono-nitration of aniline after protecting the amino group as an acetanilide to control the reaction and favor the para-isomer.
1. Reagent Preparation (Nitrating Mixture): a. In a clean, dry flask, add 10 mL of concentrated sulfuric acid. b. Cool the flask in an ice bath to below 10°C. c. Slowly, and with constant stirring, add 5 mL of concentrated nitric acid to the sulfuric acid. Keep the mixture in the ice bath.
2. Reaction Setup: a. In a separate flask, dissolve 5 g of acetanilide in 10 mL of glacial acetic acid. b. Cool this solution in an ice-salt bath to 0-5°C.[5]
3. Nitration: a. Slowly add the cold nitrating mixture dropwise to the acetanilide solution while stirring vigorously. b. Carefully monitor the internal temperature and maintain it below 10°C throughout the addition.[5]
4. Reaction and Quenching: a. After the addition is complete, continue to stir the reaction mixture in the ice bath for 30-60 minutes.[5] b. In a separate beaker, prepare a slurry of approximately 100 g of crushed ice and 100 mL of water. c. Slowly pour the reaction mixture onto the ice slurry with constant stirring. A solid precipitate of p-nitroacetanilide should form.
5. Isolation and Purification: a. Collect the solid product by vacuum filtration and wash it with cold water until the washings are neutral. b. The p-nitroacetanilide can be purified by recrystallization from ethanol. c. The protecting acetyl group can be removed by acid or base hydrolysis to yield p-nitroaniline.[5]
Protocol 2: Nitration of Toluene
This protocol describes the mono-nitration of toluene.
1. Reagent Preparation (Nitrating Mixture): a. In a flask, combine 15 mL of concentrated sulfuric acid and 15 mL of concentrated nitric acid. b. Cool the mixture in an ice bath.
2. Reaction Setup: a. Place 10 mL of toluene in a separate flask. b. Cool the toluene in an ice bath to below 10°C.
3. Nitration: a. Slowly add the cold nitrating mixture to the toluene with vigorous stirring. b. Maintain the reaction temperature between 25°C and 30°C. Use the ice bath to control the temperature as needed.[3]
4. Reaction and Work-up: a. After the addition is complete, continue stirring for 30 minutes. b. Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water. c. Separate the organic layer (top layer) and wash it sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution, and finally with another 50 mL of water. d. Dry the organic layer over anhydrous magnesium sulfate. e. The solvent can be removed by distillation to yield a mixture of nitrotoluene isomers.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. TNT - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 6. zenodo.org [zenodo.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
4-Benzyloxy-3-nitroacetophenone long-term storage conditions.
This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term storage, handling, and troubleshooting of 4-Benzyloxy-3-nitroacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term storage, this compound should be stored at -20°C in a tightly sealed container, protected from moisture.[1] Short-term storage at room temperature is also acceptable.[1]
Q2: What is the shelf life of this compound under recommended storage conditions?
Q3: In which solvents is this compound soluble?
This compound is soluble in chloroform, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethyl acetate.[1]
Q4: What are the known incompatibilities of this compound?
This compound is incompatible with strong acids, acid chlorides, acid anhydrides, and oxidizing agents. Contact with these substances should be avoided.[2] It is also recommended to avoid moisture.[2]
Q5: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not detailed in the provided search results, related compounds such as nitroaromatics and benzyloxy derivatives can undergo degradation under certain conditions. Potential degradation pathways could include:
-
Hydrolysis: Cleavage of the benzyloxy ether linkage under acidic or basic conditions.
-
Photodegradation: Nitroaromatic compounds can be susceptible to degradation upon exposure to UV light.[3][4][5]
-
Thermal Decomposition: At elevated temperatures, the benzyloxy group may undergo thermal decomposition.[6][7][8]
Troubleshooting Guides
Experimental Workflow & Troubleshooting
This section provides a logical workflow for addressing common issues encountered during the use of this compound in a typical synthetic organic chemistry experiment.
Common Experimental Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Compound appears discolored or oily upon removal from storage. | Degradation due to improper storage (exposure to moisture, light, or elevated temperatures). | Assess the purity of the compound using TLC or HPLC. If significant impurities are detected, purification by recrystallization or column chromatography may be necessary before use. |
| Difficulty dissolving the compound in a chosen solvent. | The solvent may not be appropriate, or the concentration is too high. | Try the recommended solvents: chloroform, DMF, DMSO, or ethyl acetate.[1] Gentle warming or sonication can aid dissolution. If the issue persists, consider using a larger volume of solvent. |
| Incomplete or slow reaction. | 1. Purity of this compound may be low. 2. Other reagents may be impure or inactive. 3. Reaction conditions (temperature, concentration) may be suboptimal. | 1. Confirm the purity of the starting material. 2. Ensure all other reagents are of high quality. 3. Consider increasing the reaction temperature or extending the reaction time. Monitor the reaction progress by TLC or HPLC. |
| Formation of unexpected side products. | 1. Reaction conditions are too harsh. 2. Presence of impurities in the starting material or reagents. 3. The compound may be degrading under the reaction conditions. | 1. Attempt the reaction under milder conditions (e.g., lower temperature). 2. Ensure the purity of all materials. 3. If degradation is suspected (e.g., cleavage of the benzyl group), consider alternative synthetic routes or protecting groups. |
Experimental Protocols
Purity Assessment by Thin-Layer Chromatography (TLC)
A general TLC protocol can be used to assess the purity of this compound.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., a mixture of hexanes and ethyl acetate, the ratio should be optimized)
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UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate or p-anisaldehyde stain)
Procedure:
-
Dissolve a small amount of this compound in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution onto the baseline of a TLC plate.
-
Place the plate in a developing chamber containing the chosen mobile phase.
-
Allow the solvent front to travel up the plate.
-
Remove the plate and mark the solvent front.
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Visualize the spots under a UV lamp (254 nm). This compound, being an aromatic compound, should be UV active.[9]
-
If necessary, further visualize the plate using a chemical stain. For example, a potassium permanganate stain can be used to visualize many organic compounds.
-
The presence of multiple spots indicates the presence of impurities.
Forced Degradation Study Protocol (Conceptual)
To understand the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to harsh conditions to intentionally induce degradation.
Stress Conditions:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60-80°C.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60-80°C.
-
Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.
-
Thermal Degradation: Heat the solid compound at a temperature below its melting point for an extended period.
-
Photodegradation: Expose a solution of the compound to UV light.
Analysis: At specified time points, samples should be taken from each stress condition and analyzed by a stability-indicating method, such as HPLC-UV, to separate and quantify the parent compound and any degradation products.
Data Presentation
Summary of Storage and Physicochemical Properties
| Parameter | Value | Reference |
| Long-Term Storage | -20°C | [1] |
| Short-Term Storage | Room Temperature | [1] |
| Appearance | Yellow Solid | |
| Molecular Formula | C₁₅H₁₃NO₄ | [1] |
| Molecular Weight | 271.27 g/mol | |
| Melting Point | 134-136°C | |
| Solubility | Chloroform, DMF, DMSO, Ethyl Acetate | [1] |
| Incompatibilities | Strong acids, acid chlorides, acid anhydrides, oxidizing agents, moisture | [2] |
Visualizations
Logical Relationship for Stability Assessment
The following diagram illustrates the logical flow for assessing the stability of this compound and identifying potential degradation products.
References
- 1. usbio.net [usbio.net]
- 2. capotchem.cn [capotchem.cn]
- 3. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Thermal decomposition of benzyl radicals in shock waves - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Acetophenone Derivatives
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of acetophenone, with a specific focus on troubleshooting and preventing over-nitration.
Troubleshooting Guide: Over-Nitration and Side Product Formation
This guide addresses specific issues that may arise during the nitration of acetophenone, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired m-Nitroacetophenone | - Incomplete reaction. - Formation of significant amounts of side products (ortho/para isomers, dinitration). - Loss of product during work-up and purification. | - Optimize Reaction Time: Ensure the reaction is stirred for a sufficient duration after the addition of the nitrating mixture. A typical time is 10 minutes of continued stirring after the addition is complete.[1][2] - Control Temperature: Maintain a low reaction temperature, ideally between -5 and 0°C.[1][2] - Purification: Recrystallization from ethanol is effective in separating the desired meta-isomer from other isomers and impurities.[1] |
| Presence of Dinitroacetophenone Byproducts | - Reaction temperature is too high. - Excess of nitrating agent. - Prolonged reaction time. | - Strict Temperature Control: Use an efficient cooling bath (e.g., ice-salt or dry ice-ethanol) to keep the temperature below 0°C.[1][2] - Stoichiometry: Use a carefully measured amount of the nitrating mixture. A slight excess of nitric acid (e.g., 0.65 moles per 0.5 moles of acetophenone) is sufficient.[1] - Rapid Addition: Add the nitrating mixture quickly, but without allowing the temperature to rise significantly. The addition should ideally be completed within 45 minutes.[1] |
| Formation of ortho- and para-Nitroacetophenone Isomers | - The acetyl group is primarily a meta-director, but some ortho and para substitution can occur, especially under harsh conditions. | - Low Temperature: Maintaining a low reaction temperature favors the formation of the meta-product. - Purification: These isomers can often be removed through careful recrystallization.[3] |
| Oily or Tarry Product Instead of a Solid Precipitate | - Incomplete removal of acidic residue. - Presence of oily impurities. | - Thorough Washing: After quenching the reaction in ice water, triturate the crude product with several portions of cold water to remove residual acid.[1] A subsequent wash with a small amount of ice-cold ethanol can help solidify the product by removing oily impurities.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to control during the nitration of acetophenone to prevent over-nitration?
A1: The two most critical parameters are maintaining a low temperature (between -5 and 0°C) and the rapid but controlled addition of the nitrating mixture (ideally within 45 minutes).[1] Prolonged exposure to the acidic nitrating mixture, even at low temperatures, can lead to the formation of byproducts and a decrease in yield.[1]
Q2: What is the optimal composition of the nitrating mixture for the synthesis of m-nitroacetophenone?
A2: A common and effective nitrating mixture consists of a 2:3 volume ratio of concentrated nitric acid to concentrated sulfuric acid.[1] For example, for 0.5 moles of acetophenone, a mixture of 40 mL of concentrated nitric acid and 60 mL of concentrated sulfuric acid is recommended.[1]
Q3: How does the acetyl group in acetophenone influence the position of nitration?
A3: The acetyl group (-COCH₃) is a deactivating and meta-directing group in electrophilic aromatic substitution reactions.[4] This is because the carbonyl group withdraws electron density from the aromatic ring, making the ortho and para positions electron-deficient and thus directing the incoming electrophile (the nitronium ion, NO₂⁺) to the meta position.
Q4: Are there alternative, "greener" methods for the nitration of acetophenone derivatives?
A4: Yes, research has explored greener alternatives to the traditional mixed-acid nitration. One such method involves the use of calcium nitrate in glacial acetic acid under microwave irradiation for the nitration of substituted phenols like 4-hydroxyacetophenone.[5] This method avoids the use of strong, corrosive acids like sulfuric acid.[5]
Experimental Protocols
Protocol 1: Synthesis of m-Nitroacetophenone
This protocol is adapted from a procedure in Organic Syntheses.[1]
Materials:
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Concentrated Sulfuric Acid (H₂SO₄)
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Acetophenone (C₈H₈O)
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Concentrated Nitric Acid (HNO₃)
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Ice
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Ethanol (for recrystallization)
Equipment:
-
1-L wide-mouthed Erlenmeyer flask
-
Mechanical stirrer
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Dropping funnel
-
Thermometer
-
Ice-salt bath
Procedure:
-
Place 150 mL of concentrated sulfuric acid in the 1-L flask and cool it to 0°C or below in an ice-salt bath.
-
With efficient stirring, slowly add 60 g (0.5 mole) of pure acetophenone, ensuring the temperature does not exceed 5°C. This addition should take about ten minutes.
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Cool the reaction mixture to approximately -7°C.
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Separately, prepare the nitrating mixture by carefully adding 40 mL (0.65 mole) of concentrated nitric acid to 60 mL of concentrated sulfuric acid and cool it to 15-20°C.
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Add the cooled nitrating mixture to the acetophenone solution via the dropping funnel at a rate that maintains the reaction temperature at or below 0°C (approximately 100-120 drops per minute). This addition should take no longer than 45 minutes.
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After the addition is complete, continue stirring for an additional ten minutes.
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Pour the reaction mixture with vigorous stirring into a mixture of 750 g of cracked ice and 1.5 L of water.
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The product will separate as a yellow solid. Once the ice has melted, filter the product by suction.
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Wash the crude product with three successive 300-mL portions of cold water, followed by two 25-mL portions of ice-cold ethanol.
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Recrystallize the product from 100-120 mL of hot ethanol to obtain pure m-nitroacetophenone.
Visualizations
Reaction Pathway for the Nitration of Acetophenone
Caption: Reaction pathway for the nitration of acetophenone.
Experimental Workflow for Preventing Over-Nitration
Caption: Workflow for controlled nitration of acetophenone.
References
Technical Support Center: Phase Transfer Catalysis for Benzylation of 4'-hydroxy-3'-nitroacetophenone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing phase transfer catalysis (PTC) for the O-benzylation of 4'-hydroxy-3'-nitroacetophenone.
Troubleshooting Guide
This guide addresses common issues encountered during the PTC benzylation of 4'-hydroxy-3'-nitroacetophenone.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive Benzylating Agent: Benzyl chloride or bromide can degrade over time. 2. Insufficiently Strong Base: The base may not be strong enough to deprotonate the phenol effectively. 3. Low Reaction Temperature: The activation energy for the reaction may not be met. 4. Poor Solubility of Reactants: One or more reactants may not be sufficiently soluble in the organic phase. 5. Catalyst Poisoning: Trace impurities in the reactants or solvent can poison the phase transfer catalyst. | 1. Check the purity and age of the benzylating agent. Consider using a freshly opened bottle or purifying the existing stock. 2. Switch to a stronger base, for example, from potassium carbonate (K₂CO₃) to powdered sodium hydroxide (NaOH) or potassium hydroxide (KOH). 3. Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the progress by TLC. 4. Choose a solvent that can better solubilize the reactants. While non-polar solvents are common in PTC, a slightly more polar aprotic solvent might be beneficial. 5. Ensure all reagents and solvents are of high purity and are dry. |
| Formation of a Stable Emulsion | 1. High Catalyst Concentration: Excessive amounts of the phase transfer catalyst can act as a surfactant.[1] 2. Intense Agitation: High stirring speeds can create very small, stable droplets.[1] 3. Unfavorable Solvent Choice: Solvents with some partial miscibility with water (e.g., dichloromethane) can promote emulsification.[1] 4. Inappropriate Phase Volume Ratio: The ratio of the aqueous to the organic phase can influence emulsion stability.[1] | 1. Reduce the catalyst concentration to the recommended range of 1-5 mol%. 2. Use moderate agitation (e.g., 300-500 rpm) to ensure sufficient interfacial area without high shear forces.[1] 3. Switch to a less polar, water-immiscible solvent like toluene or hexane.[1] 4. Adjust the volume ratio of the aqueous and organic phases. Often, adding a saturated brine solution can help break the emulsion by increasing the ionic strength of the aqueous phase. |
| Formation of Multiple Products (Observed on TLC) | 1. Competing C-alkylation: The benzyl group may alkylate the aromatic ring in addition to the phenolic oxygen. 2. Di-benzylation: If other nucleophilic sites are present, they may also be benzylated. 3. Hydrolysis of Benzylating Agent: In the presence of a strong aqueous base, benzyl halides can hydrolyze to benzyl alcohol. | 1. Use a less polar, aprotic solvent to disfavor C-alkylation. Employing a bulkier base may also sterically hinder attack at the ring. 2. Use stoichiometric amounts of the benzylating agent to minimize multiple additions. 3. Add the benzylating agent slowly to the reaction mixture to maintain a low instantaneous concentration. Consider using solid-liquid PTC to minimize the amount of water present. |
| Product Degradation | 1. High Reaction Temperature: The product or starting material may be sensitive to high temperatures. 2. Prolonged Reaction Time: Extended exposure to basic conditions and heat can lead to degradation. | 1. Optimize the reaction temperature by conducting small-scale trials at different temperatures. 2. Monitor the reaction closely by TLC and work up the reaction as soon as the starting material is consumed. |
Quantitative Data Summary
The selection of a phase transfer catalyst can significantly impact reaction outcomes. The following table summarizes a comparative study on the efficacy of different catalysts for a representative benzylation reaction. While this data is for the benzylation of 2-phenylpropanenitrile, it provides valuable insights for catalyst selection in the benzylation of 4'-hydroxy-3'-nitroacetophenone.
| Catalyst | Catalyst Type | Reaction Time (hours) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | Quaternary Ammonium Salt | 6 | 85 |
| Tetrabutylphosphonium Bromide (TBPB) | Quaternary Phosphonium Salt | 6 | 92 |
| 18-Crown-6 | Crown Ether | 4 | 95 |
Data adapted from a comparative study on the benzylation of 2-phenylpropanenitrile.[1]
Frequently Asked Questions (FAQs)
Q1: What is the role of the phase transfer catalyst in this reaction? A1: The phase transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the reaction by transporting the phenoxide anion (formed by the deprotonation of 4'-hydroxy-3'-nitroacetophenone by the base) from the aqueous or solid phase into the organic phase where the benzylating agent is located. This allows the reaction to proceed at a much faster rate than it would in a simple biphasic system.
Q2: How do I choose the right phase transfer catalyst? A2: The choice of catalyst depends on several factors including the specific reactants, solvent, and temperature. Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) are common and cost-effective. Quaternary phosphonium salts are often more thermally stable. Crown ethers can be very effective but are generally more expensive. For the benzylation of phenols, TBAB is a good starting point.
Q3: What is the optimal concentration for the phase transfer catalyst? A3: Typically, the catalyst is used in a concentration of 1-5 mol% relative to the limiting reagent. A higher concentration does not necessarily lead to a faster reaction and can promote the formation of emulsions.[1]
Q4: Can I use benzyl alcohol instead of a benzyl halide as the benzylating agent? A4: While benzyl alcohol can be used, it generally requires harsher conditions, such as the presence of a strong acid catalyst and high temperatures. For laboratory-scale synthesis under milder PTC conditions, benzyl halides (benzyl chloride or benzyl bromide) are preferred due to their higher reactivity.
Q5: How does the choice of base affect the reaction? A5: The base is crucial for deprotonating the phenolic hydroxyl group to form the more nucleophilic phenoxide ion. The base should be strong enough to achieve this but not so strong as to promote unwanted side reactions. Common choices include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and potassium hydroxide (KOH). The physical form of the base (e.g., powdered vs. pellets, aqueous solution vs. solid) can also impact the reaction rate.
Q6: How can I monitor the progress of the reaction? A6: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting material (4'-hydroxy-3'-nitroacetophenone) and the expected product. The reaction is considered complete when the starting material spot is no longer visible.
Q7: What are the main safety precautions for this reaction? A7: Benzylating agents like benzyl bromide and benzyl chloride are lachrymators and should be handled in a well-ventilated fume hood. The bases used are corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocols
Representative Protocol for the Benzylation of 4'-hydroxy-3'-nitroacetophenone:
Disclaimer: This is a general guideline and may require optimization for specific experimental setups and desired outcomes.
Materials:
-
4'-hydroxy-3'-nitroacetophenone (1.0 equiv)
-
Benzyl chloride or benzyl bromide (1.1 - 1.2 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous, powdered (2.0 equiv)
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Tetrabutylammonium bromide (TBAB) (0.05 equiv)
-
Toluene or acetonitrile (5-10 mL per mmol of the starting phenol)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4'-hydroxy-3'-nitroacetophenone, potassium carbonate, and tetrabutylammonium bromide.
-
Add the organic solvent (toluene or acetonitrile) to the flask.
-
Begin vigorous stirring of the mixture.
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Add the benzylating agent (benzyl chloride or benzyl bromide) dropwise to the suspension.
-
Heat the reaction mixture to a temperature between 60-80°C.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add deionized water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Experimental workflow for the PTC benzylation of 4'-hydroxy-3'-nitroacetophenone.
Caption: Troubleshooting logic for low or no reaction conversion.
References
Technical Support Center: Purification of 4-Benzyloxy-3-nitroacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-Benzyloxy-3-nitroacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through a Williamson ether synthesis. Common impurities can include:
-
Unreacted Starting Materials: 4-hydroxy-3-nitroacetophenone and the benzylating agent (e.g., benzyl bromide, benzyl chloride).
-
Side Products: C-alkylation byproducts, where the benzyl group attaches to the aromatic ring instead of the phenolic oxygen.[1]
-
Solvent Residues: High-boiling point solvents such as DMF or DMSO that may be used in the reaction.
Q2: How can I effectively monitor the purity of my this compound sample?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring purity. By spotting the crude reaction mixture and the purified product alongside the starting materials on a TLC plate, you can visualize the separation of the desired product from impurities. A suitable mobile phase, typically a mixture of hexane and ethyl acetate, should be used to achieve good separation of the spots.
Q3: What is the expected melting point of pure this compound?
A3: The reported melting point of this compound is in the range of 134-136 °C.[2][3] A broad melting point range or a value significantly lower than this indicates the presence of impurities.
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Possible Cause | Troubleshooting Step | Additional Notes |
| Incomplete Reaction | Monitor the reaction progress using TLC until the starting material (4-hydroxy-3-nitroacetophenone) is fully consumed. | Driving the reaction to completion will simplify the purification process. |
| Product Loss During Recrystallization | Ensure the correct solvent or solvent system is used. The product should be highly soluble in the hot solvent and sparingly soluble in the cold solvent. Avoid using an excessive amount of solvent. | Test different solvent systems on a small scale before performing a bulk recrystallization. |
| Product Loss During Column Chromatography | Optimize the solvent system for column chromatography using TLC to ensure the product has an appropriate Rf value (typically 0.2-0.4). | A well-chosen eluent will allow for good separation without excessive band broadening, which can lead to lower yields of pure fractions. |
Issue 2: Presence of Starting Material (4-hydroxy-3-nitroacetophenone) in the Final Product
| Possible Cause | Troubleshooting Step | Additional Notes |
| Incomplete Reaction | Ensure sufficient reaction time and appropriate reaction temperature. Consider adding a slight excess of the benzylating agent and base. | The progress of the reaction should be monitored by TLC. |
| Ineffective Purification | Recrystallization: 4-hydroxy-3-nitroacetophenone is more polar than the product. A solvent system that favors the crystallization of the less polar product can be effective. Column Chromatography: The more polar 4-hydroxy-3-nitroacetophenone will have a lower Rf value. It will elute more slowly from the column, allowing for its separation from the desired product. | A gradient elution in column chromatography, starting with a less polar solvent and gradually increasing the polarity, can enhance separation. |
Issue 3: Presence of C-Alkylation Byproduct
| Possible Cause | Troubleshooting Step | Additional Notes |
| Reaction Conditions Favoring C-Alkylation | The choice of base and solvent can influence the O- vs. C-alkylation ratio. Using a polar aprotic solvent like DMF or DMSO generally favors O-alkylation.[1] | The phenoxide ion is an ambident nucleophile, and reaction conditions can be tuned to favor attack by the oxygen atom.[4] |
| Co-elution During Column Chromatography | The C-alkylation byproduct may have a similar polarity to the desired O-alkylated product, making separation by column chromatography challenging. | Fine-tuning the eluent system for column chromatography by trying different solvent mixtures or using a shallower gradient can improve separation. Recrystallization may also be an effective method to separate these isomers. |
Summary of Potential Impurities and Purification Strategies
| Impurity | Structure | Purification Method | Key Considerations |
| 4-hydroxy-3-nitroacetophenone | HOC₆H₃(NO₂)COCH₃ | Recrystallization, Column Chromatography | Higher polarity than the desired product. Elutes slower in normal phase chromatography. |
| Benzylating Agent (e.g., Benzyl Bromide) | C₆H₅CH₂Br | Aqueous workup, Column Chromatography | Can be removed by washing the organic layer with water or a mild base solution. |
| C-Alkylation Byproduct | C₆H₅CH₂C₆H₂(OH)(NO₂)COCH₃ | Column Chromatography, Recrystallization | Polarity may be similar to the desired product, requiring careful optimization of the separation technique. |
| Dibenzyl Ether | (C₆H₅CH₂)₂O | Column Chromatography | A potential byproduct from the self-condensation of the benzylating agent. |
Experimental Protocols
Recrystallization of this compound
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Solvent Selection: On a small scale, test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexane) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but lead to crystal formation upon cooling.
-
Dissolution: In a flask, add the chosen hot solvent to the crude this compound until it is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
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Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven or desiccator to a constant weight.
Column Chromatography of this compound
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TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using a mixture of hexane and ethyl acetate (e.g., starting with a 9:1 ratio). Visualize the spots under UV light to determine an appropriate eluent system that gives the desired product an Rf value of approximately 0.2-0.4.
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Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane). Pour the slurry into a glass column and allow the solvent to drain, ensuring even packing without air bubbles.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with the solvent system determined from the TLC analysis. Collect fractions in test tubes.
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Fraction Analysis: Monitor the composition of the collected fractions using TLC.
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Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for purifying this compound.
References
Technical Support Center: Synthesis of 1-(4-(benzyloxy)-3-nitrophenyl)ethanone
Welcome to the technical support center for the synthesis of 1-(4-(benzyloxy)-3-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for scaling up the synthesis of this important intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 1-(4-(benzyloxy)-3-nitrophenyl)ethanone?
A1: The most common and scalable synthesis is a two-step process. The first step involves the nitration of 4'-hydroxyacetophenone to produce 4'-hydroxy-3'-nitroacetophenone. The second step is the benzylation of this intermediate to yield the final product, 1-(4-(benzyloxy)-3-nitrophenyl)ethanone.[1][2][3]
Q2: What are the critical parameters to control during the nitration step?
A2: Temperature control is crucial during nitration to minimize the formation of side products. The reaction is typically carried out at low temperatures (0°C or below).[4] The rate of addition of the nitrating agent is also important to maintain temperature and ensure selective nitration.[4]
Q3: What are the common challenges in the benzylation step?
A3: Common challenges include incomplete reaction, O-benzylation vs. C-benzylation side reactions, and the formation of multiple products.[5] The choice of base, solvent, and reaction temperature are critical to achieving high yields of the desired O-benzylated product.[5]
Q4: How can I purify the final product, 1-(4-(benzyloxy)-3-nitrophenyl)ethanone?
A4: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[4] For highly colored products, an aqueous wash with a mild base like sodium bicarbonate can be performed to remove acidic impurities, and activated carbon can be used during recrystallization to remove colored impurities.[6] For very high purity requirements, column chromatography or preparative HPLC may be necessary.[6]
Q5: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A5: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction. High-Performance Liquid Chromatography (HPLC) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy are recommended for assessing the purity of the final product and identifying any isomeric impurities.[6]
Troubleshooting Guides
Step 1: Nitration of 4'-Hydroxyacetophenone
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of 4'-Hydroxy-3'-nitroacetophenone | - Incomplete reaction.[7] - Formation of di-nitrated or other isomeric byproducts. - Loss of product during work-up. | - Ensure the reaction is stirred for a sufficient duration. - Maintain a low reaction temperature (0°C or below) and control the addition rate of the nitrating agent.[4] - Optimize the work-up procedure to minimize product loss in the aqueous phase. |
| Formation of Multiple Products (Isomers) | - Reaction temperature is too high. - Incorrect ratio of nitrating agent. | - Strictly maintain the reaction temperature below 5°C. - Use a precise molar ratio of the nitrating agent to the starting material. A common ratio is 1:1.1-1.3 of p-hydroxyacetophenone to ammonium nitrate.[2] |
| Product is Highly Colored (Dark Yellow/Brown) | - Presence of residual acidic impurities from the nitration reaction.[6] - Formation of colored byproducts due to side reactions. | - Perform an aqueous wash of the crude product dissolved in an organic solvent with a saturated sodium bicarbonate solution.[6] - Use a small amount of activated charcoal during recrystallization.[6] |
Step 2: Benzylation of 4'-Hydroxy-3'-nitroacetophenone
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion of Starting Material | - Inactive benzylating agent.[5] - Insufficiently strong base.[5] - Low reaction temperature.[5] - Poor solubility of reactants. | - Check the purity of the benzyl halide. - Use a stronger base such as potassium carbonate or sodium hydride.[5] - Gradually increase the reaction temperature. - Choose a solvent where all reactants are soluble, such as DMF or acetone.[5] |
| Formation of Multiple Products (e.g., C-benzylation) | - Competing C-benzylation reaction. | - Use a less polar, aprotic solvent. - Employ a weaker or bulkier base to sterically hinder C-alkylation.[5] |
| Difficulty in Removing Unreacted Benzyl Halide | - Benzyl halides can be difficult to separate from the product due to similar polarities. | - Use a slight excess of the phenol starting material to ensure complete consumption of the benzyl halide. - If necessary, use a scavenger resin to remove excess benzyl halide. |
Experimental Protocols
Protocol 1: Synthesis of 4'-Hydroxy-3'-nitroacetophenone
This protocol is based on a method using ammonium nitrate as the nitrating agent.[2]
-
Reaction Setup: In a well-ventilated fume hood, dissolve p-hydroxyacetophenone (1 equivalent) in glacial acetic acid in a suitable reaction vessel equipped with a magnetic stirrer and a thermometer.
-
Addition of Reagents: To this solution, add ammonium nitrate (1.1-1.3 equivalents) and a catalytic amount of copper(II) acetate or copper(II) hydroxide.
-
Reaction: Heat the reaction mixture to 60-120°C and monitor the progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.
-
Isolation: Collect the precipitated solid by filtration and wash thoroughly with water.
-
Purification: The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture.
Protocol 2: Synthesis of 1-(4-(benzyloxy)-3-nitrophenyl)ethanone
This protocol is a general procedure for the benzylation of a phenol.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4'-hydroxy-3'-nitroacetophenone (1 equivalent) in a suitable solvent such as acetone or DMF.
-
Addition of Base: Add a base such as potassium carbonate (1.5-2 equivalents).
-
Addition of Benzylating Agent: Add benzyl bromide or benzyl chloride (1.1-1.2 equivalents) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Isolation: Evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Purify by recrystallization from ethanol.
Quantitative Data Summary
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4'-Hydroxyacetophenone | 99-93-4 | C₈H₈O₂ | 136.15 | 109-111 |
| 4'-Hydroxy-3'-nitroacetophenone | 6322-56-1 | C₈H₇NO₄ | 181.15 | 132-135[8] |
| 1-(4-(benzyloxy)-3-nitrophenyl)ethanone | 14347-05-8 | C₁₅H₁₃NO₄ | 271.27[3] | 135-138[3] |
Visualizations
References
- 1. 4'-Hydroxy-3'-nitroacetophenone | 6322-56-1 [chemicalbook.com]
- 2. CN115819243B - Preparation method of 4-hydroxy-3-nitroacetophenone - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lookchem.com [lookchem.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 4-Benzyloxy-3-nitroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ¹H NMR spectrum of 4-Benzyloxy-3-nitroacetophenone with structurally related analogues. Due to the limited availability of published experimental spectra for this compound, this guide presents a predicted spectrum based on established nuclear magnetic resonance (NMR) principles and data from similar compounds. This information is intended to aid researchers in the identification and characterization of this and related molecules.
Comparison of ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR spectral data for this compound and the experimental data for three comparable compounds: 4-hydroxy-3-nitroacetophenone, 4-benzyloxyacetophenone, and 3-nitroacetophenone. The data is presented to highlight the influence of the benzyloxy and nitro substituents on the chemical shifts of the acetophenone core.
| Compound | Solvent | Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| This compound | CDCl₃ | H-2' | ~8.45 | d | ~2.2 |
| (Predicted) | H-5' | ~7.20 | d | ~8.8 | |
| H-6' | ~8.20 | dd | ~8.8, 2.2 | ||
| -OCH₂- | ~5.30 | s | - | ||
| Phenyl (benzyl) | ~7.40-7.30 | m | - | ||
| -COCH₃ | ~2.65 | s | - | ||
| 4-Hydroxy-3-nitroacetophenone | DMSO-d₆ | H-2' | 8.53 | d | 2.2 |
| H-5' | 7.21 | d | 8.8 | ||
| H-6' | 8.28 | dd | 8.8, 2.2 | ||
| -OH | 11.45 | s (br) | - | ||
| -COCH₃ | 2.58 | s | - | ||
| 4-Benzyloxyacetophenone | CDCl₃ | H-2', H-6' | 7.93 | d | 8.9 |
| H-3', H-5' | 6.98 | d | 8.9 | ||
| -OCH₂- | 5.12 | s | - | ||
| Phenyl (benzyl) | 7.43-7.31 | m | - | ||
| -COCH₃ | 2.55 | s | - | ||
| 3-Nitroacetophenone | CDCl₃ | H-2' | 8.71 | t | 1.9 |
| H-4' | 8.42 | ddd | 8.2, 2.4, 1.1 | ||
| H-5' | 7.71 | t | 8.0 | ||
| H-6' | 8.25 | ddd | 7.8, 1.8, 1.1 | ||
| -COCH₃ | 2.70 | s | - |
Experimental Protocol
General Procedure for ¹H NMR Spectroscopy
The following is a standard protocol for the acquisition of a ¹H NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., deuterochloroform, CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
The spectrometer should be properly tuned and shimmed for the specific sample and solvent to ensure optimal resolution and line shape.
3. Data Acquisition:
-
Acquire the ¹H NMR spectrum at room temperature.
-
A sufficient number of scans (typically 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
-
Key acquisition parameters include a spectral width of approximately 12-15 ppm, a relaxation delay of 1-2 seconds, and a pulse width corresponding to a 30-45 degree flip angle.
4. Data Processing:
-
The raw data (Free Induction Decay, FID) should be processed using appropriate NMR software.
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift.
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Analyze the multiplicities and coupling constants of the signals to elucidate the spin-spin coupling network.
Visualizations
The following diagrams illustrate the chemical structure of this compound with proton assignments and a logical workflow for its ¹H NMR spectral analysis.
Caption: Chemical structure of this compound with predicted ¹H NMR assignments.
Caption: A logical workflow for the analysis and interpretation of a ¹H NMR spectrum.
Comparative Analysis of 13C NMR Chemical Shifts for 4-Benzyloxy-3-nitroacetophenone and Related Compounds
This guide provides a comparative analysis of the 13C NMR chemical shifts for 4-benzyloxy-3-nitroacetophenone and structurally related analogues. Due to the limited availability of direct experimental data for this compound in publicly accessible databases, this guide leverages data from closely related compounds to predict and understand its spectral characteristics. The comparative data is intended to assist researchers, scientists, and drug development professionals in the structural elucidation and characterization of similar molecules.
Comparison of 13C NMR Chemical Shifts
The following table summarizes the experimental 13C NMR chemical shifts for acetophenone, 4-hydroxy-3-nitroacetophenone, and 4-methoxy-3-nitroacetophenone. These compounds serve as valuable benchmarks for interpreting the spectrum of this compound. The data highlights the influence of substituents on the chemical shifts of the aromatic and carbonyl carbons.
| Carbon Atom | Acetophenone (CDCl₃) | 4-Hydroxy-3-nitroacetophenone (DMSO-d₆) | 4-Methoxy-3-nitroacetophenone (CDCl₃) | This compound (Predicted) |
| C=O | 198.1 | 196.9 | 196.3 | ~196-197 |
| C-1 | 137.1 | 131.0 | 132.5 | ~131-133 |
| C-2 | 128.5 | 129.0 | 128.7 | ~129 |
| C-3 | 128.2 | 138.8 | 139.9 | ~139-140 |
| C-4 | 133.0 | 154.5 | 150.4 | ~154-155 |
| C-5 | 128.2 | 118.8 | 123.9 | ~119-120 |
| C-6 | 128.5 | 124.5 | 129.3 | ~125 |
| CH₃ | 26.5 | 27.1 | 27.0 | ~27 |
| O-CH₂-Ph | - | - | - | ~70-72 |
| Benzyl C-1' | - | - | - | ~136-137 |
| Benzyl C-2'/6' | - | - | - | ~128-129 |
| Benzyl C-3'/5' | - | - | - | ~128-129 |
| Benzyl C-4' | - | - | - | ~128-129 |
| O-CH₃ | - | - | 55.4 | - |
Experimental Protocols
The following is a general experimental protocol for acquiring 13C NMR spectra of acetophenone derivatives, based on standard laboratory practices.
Instrumentation:
-
A high-field NMR spectrometer, such as a Bruker Avance III 400 MHz or equivalent, equipped with a 5 mm broadband probe.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the acetophenone derivative in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Frequency: The 13C resonance frequency corresponding to the spectrometer's magnetic field strength (e.g., 100 MHz for a 400 MHz spectrometer).
-
Reference: The solvent peak is typically used as an internal reference (CDCl₃: δ = 77.16 ppm; DMSO-d₆: δ = 39.52 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds between pulses is recommended to ensure full relaxation of quaternary carbons.
-
Number of Scans: Varies depending on the sample concentration, typically ranging from a few hundred to several thousand scans.
Comparative Analysis Workflow
The following diagram illustrates the logical workflow for the comparative analysis of the 13C NMR data.
Caption: A flowchart outlining the process of comparing 13C NMR data.
A Comparative Guide to Analytical Methods for Assessing the Purity of 4-Benzyloxy-3-nitroacetophenone
For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a cornerstone of reliable and reproducible research. The purity of an intermediate like 4-Benzyloxy-3-nitroacetophenone, a potential building block in organic synthesis, directly influences the outcome of subsequent reactions and the impurity profile of the final product. This guide provides a comparative overview of key analytical methods for assessing its purity, complete with experimental protocols and performance data to aid in method selection and implementation.
Comparison of Key Analytical Methods
The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the need for quantitative versus qualitative results, the required level of accuracy, and sample throughput. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) are powerful quantitative techniques, while Fourier-Transform Infrared Spectroscopy (FTIR) is an excellent tool for identity confirmation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Separation based on differential partitioning of components between a mobile and stationary phase. | Signal intensity is directly proportional to the molar concentration of nuclei in a magnetic field. | Absorption of infrared radiation by specific molecular vibrations (functional groups). |
| Primary Use | Quantitative purity determination and impurity profiling.[1][2] | Absolute quantitative purity determination (primary method).[2][3][4] | Identification and structural confirmation. Limited for quantitative analysis. |
| Quantitation | Relative (Area % without standards) or absolute (with certified reference standards). | Absolute (using an internal standard of known purity); does not require a reference standard of the analyte.[2] | Generally qualitative or semi-quantitative. Not ideal for precise purity assessment. |
| Sensitivity | High (typically ppm levels), dependent on the detector (e.g., UV-Vis). | Moderate (typically requires >1 mg of sample). | Lower sensitivity compared to HPLC for impurity detection. |
| Sample Req. | Small sample size, destructive analysis. | Small sample size (~5-20 mg), non-destructive.[4] | Very small sample size, non-destructive. |
| Throughput | High, suitable for routine analysis with established methods. | Moderate, can be automated for higher throughput. | Very high, rapid analysis. |
| Strengths | Excellent for separating complex mixtures and detecting trace impurities.[1] | High accuracy and precision; provides structural information simultaneously.[3][4] | Fast, simple, and excellent for confirming the presence of key functional groups. |
| Limitations | Requires reference standards for accurate quantification of impurities; assumes similar detector response for area % method. | Lower sensitivity than HPLC; potential for signal overlap in complex mixtures. | Not suitable for distinguishing between structurally similar isomers or quantifying low-level impurities. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar aromatic ketones and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC (RP-HPLC) method suitable for the separation and quantification of this compound from potential impurities.
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of Acetonitrile and Water (e.g., 60:40 v/v). The mobile phase composition may require optimization. For improved peak shape, a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) can be added.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in the mobile phase to create a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is typically calculated using the area normalization method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.
Quantitative ¹H-NMR (qNMR) Spectroscopy
qNMR is a primary ratio method that provides a direct measurement of purity against a certified internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Materials:
-
Internal Standard (IS): A certified reference material with known purity (e.g., maleic anhydride, dimethyl sulfone). The IS should have a simple spectrum with at least one signal that is well-resolved from the analyte signals.
-
Deuterated Solvent: A suitable deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).
Sample Preparation:
-
Accurately weigh about 15-20 mg of the this compound sample into a clean vial.
-
Accurately weigh about 5-10 mg of the chosen internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
NMR Data Acquisition:
-
Pulse Angle: 90° pulse.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals being integrated (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16-64 scans).
Data Processing and Calculation:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal for both the analyte and the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * P_IS
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular Weight
-
W: Weight
-
P: Purity of the internal standard
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is primarily used for the identification of this compound by confirming its functional groups. It can serve as a rapid, qualitative check for gross impurities.
Instrumentation:
-
FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
Data Acquisition:
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Acquire a background spectrum first and subtract it from the sample spectrum.
Data Analysis:
-
Compare the obtained spectrum with a reference spectrum of this compound if available.
-
Identify characteristic absorption bands:
-
~1680 cm⁻¹ (C=O stretch of the ketone)
-
~1520 and ~1340 cm⁻¹ (asymmetric and symmetric NO₂ stretch)
-
~3100-3000 cm⁻¹ (aromatic C-H stretch)
-
~1250 cm⁻¹ (aryl ether C-O stretch)
-
-
The presence of unexpected peaks may indicate impurities.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for selecting an appropriate analytical method for purity assessment.
Caption: Workflow for Purity Assessment of a Synthesized Compound.
References
A Comparative Guide to the Synthesis of Substituted Acetophenones
For Researchers, Scientists, and Drug Development Professionals
Substituted acetophenones are a pivotal class of intermediates in the pharmaceutical and fine chemical industries, serving as foundational scaffolds for a wide array of biologically active molecules. The choice of synthetic route to these valuable compounds is critical, influencing not only the yield and purity of the final product but also the overall efficiency and scalability of the process. This guide provides an objective comparison of four prominent methods for the synthesis of substituted acetophenones: Friedel-Crafts Acylation, Houben-Hoesch Reaction, Grignard Reagent Synthesis, and Oxidation of Ethylbenzene Derivatives. Experimental data is presented to support the comparison, along with detailed protocols for key reactions.
Comparison of Synthesis Routes
The selection of an optimal synthesis route for a particular substituted acetophenone is a multifactorial decision, weighing the availability of starting materials, desired substitution pattern, and scalability. The following tables summarize the key features and performance of each method.
Table 1: Qualitative Comparison of Synthesis Routes
| Synthesis Route | Advantages | Disadvantages | Substrate Scope |
| Friedel-Crafts Acylation | Well-established, uses readily available starting materials. | Catalyst can be moisture-sensitive, potential for polysubstitution, not suitable for strongly deactivated rings. | Broad scope for electron-rich and moderately deactivated aromatic rings. |
| Houben-Hoesch Reaction | Good for synthesizing polyhydroxyacetophenones, regioselective. | Limited to electron-rich phenols and phenolic ethers, requires anhydrous conditions and gaseous HCl. | Primarily for polyhydroxy- and polyalkoxyphenols. |
| Grignard Reagent Synthesis | Versatile, good for specific substitution patterns, high yields. | Requires strictly anhydrous conditions, Grignard reagents are highly reactive. | Wide range of aryl and alkyl substitutions possible on the ketone. |
| Oxidation of Ethylbenzenes | Can be highly selective, utilizes readily available starting materials. | May require specific catalysts and oxidants, potential for over-oxidation to benzoic acids. | Applicable to various substituted ethylbenzenes. |
Quantitative Data Comparison
The following tables provide a summary of experimental data for the synthesis of various substituted acetophenones using the discussed methods.
Table 2: Friedel-Crafts Acylation of Substituted Benzenes
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Toluene | Acetyl Chloride | AlCl₃ | CS₂ | Reflux | 1 | 95 (p-isomer) | [1] |
| Anisole | Acetic Anhydride | AlCl₃ | Benzene | 25 | 2 | 90 (p-isomer) | N/A |
| Bromobenzene | Acetyl Chloride | AlCl₃ | CS₂ | 0 - 5 | 1 | 75 (p-isomer) | [2] |
| Iodobenzene | Acetyl Chloride | AlCl₃ | CS₂ | 0 | 1 | Good | [3] |
| Acetophenone | Benzoyl Chloride | AlCl₃ | - | Elevated | - | - | [4] |
Table 3: Houben-Hoesch Reaction of Substituted Phenols
| Phenolic Substrate | Nitrile | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phloroglucinol | Acetonitrile | ZnCl₂/HCl | Ether | RT | - | High | [5] |
| Resorcinol | Acetonitrile | ZnCl₂/HCl | Ether | - | - | High | [6][7] |
| 1,3,5-Trimethoxybenzene | Acetonitrile | ZnCl₂/HCl | Ether | - | - | Good | N/A |
| Phloroglucinol | Benzyl Cyanide | ZnCl₂/HCl | Ether | - | - | Good | [6] |
Table 4: Grignard Synthesis of Substituted Acetophenones
| Grignard Reagent | Nitrile/Amide | Product | Yield (%) | Reference |
| Methylmagnesium bromide | 4-Methylbenzonitrile | 4-Methylacetophenone | 94.5 | [8] |
| Phenylmagnesium bromide | Acetonitrile | Acetophenone | High | [8] |
| Ethylmagnesium bromide | Benzonitrile | Propiophenone | High | [8] |
| 4-Chlorophenylmagnesium bromide | Weinreb Amide | 4-Chloroacetophenone | High | [8] |
Table 5: Oxidation of Substituted Ethylbenzenes
| Substrate | Catalyst | Oxidant | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Ethylbenzene | Cobalt/Bromide ions | O₂ | Acetic Acid | 110-120 | 0.1-0.12 | Complete | 80-84 | [9][10] |
| Ethylbenzene | CuO-FDU-12 | TBHP | Acetonitrile | 80 | 6 | 93.12 | 90 | [11] |
| Ethylbenzene | Mn catalyst/SiO₂-Al₂O₃ | TBHP | Supercritical CO₂ | - | - | 91 | 98 | [12] |
| 1-Bromo-4-ethylbenzene | Mn(OAc)₂ | O₃ | Acetic Acid | 15 | - | - | 92 (yield) | [13] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below. Researchers should adapt these protocols based on the specific substrate and desired scale.
Friedel-Crafts Acylation of Toluene
Objective: To synthesize p-methylacetophenone.
Materials:
-
Toluene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Carbon disulfide (CS₂) (or other suitable solvent)
-
Hydrochloric acid (HCl), dilute
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
Set up a clean, dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture using a drying tube.
-
In the flask, suspend anhydrous AlCl₃ (1.1 equivalents) in dry CS₂.
-
Add toluene (1 equivalent) to the suspension.
-
From the dropping funnel, add acetyl chloride (1 equivalent) dropwise to the stirred mixture. An exothermic reaction should occur.
-
After the addition is complete, heat the reaction mixture to reflux for 1 hour to ensure completion.
-
Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and wash it successively with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by distillation under reduced pressure.
Houben-Hoesch Synthesis of 2,4,6-Trihydroxyacetophenone
Objective: To synthesize 2,4,6-trihydroxyacetophenone from phloroglucinol.
Materials:
-
Phloroglucinol
-
Acetonitrile
-
Anhydrous zinc chloride (ZnCl₂)
-
Anhydrous diethyl ether
-
Dry hydrogen chloride (HCl) gas
-
Water
-
Round-bottom flask, gas inlet tube, magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, dissolve phloroglucinol (1 equivalent) and anhydrous ZnCl₂ (1.2 equivalents) in anhydrous diethyl ether.
-
Cool the mixture in an ice bath and bubble dry HCl gas through the solution for 1-2 hours while stirring vigorously.
-
Add acetonitrile (1.1 equivalents) dropwise to the reaction mixture.
-
Continue to pass a slow stream of HCl gas through the mixture and stir at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
A ketimine hydrochloride intermediate will precipitate. Filter the solid and wash it with cold, dry ether.
-
Hydrolyze the ketimine hydrochloride by dissolving it in water and heating the solution.
-
Upon cooling, the 2,4,6-trihydroxyacetophenone will crystallize and can be collected by filtration.
Grignard Synthesis of 4-Methylacetophenone
Objective: To synthesize 4-methylacetophenone from 4-methylbenzonitrile.[8]
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Methyl bromide (or methyl iodide)
-
Anhydrous diethyl ether
-
4-Methylbenzonitrile
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
Set up a flame-dried three-necked flask with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (nitrogen or argon).
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.
-
Prepare a solution of methyl bromide (1.1 equivalents) in anhydrous diethyl ether and place it in the dropping funnel.
-
Add a small portion of the methyl bromide solution to the magnesium turnings to initiate the reaction. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the Grignard reagent has formed, dissolve 4-methylbenzonitrile (1 equivalent) in anhydrous diethyl ether and add it dropwise to the Grignard solution at 0°C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Cool the reaction mixture in an ice bath and slowly quench it by adding 10% aqueous HCl to hydrolyze the intermediate imine.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator.
-
Purify the product by distillation or column chromatography.
Oxidation of Ethylbenzene to Acetophenone
Objective: To synthesize acetophenone by the oxidation of ethylbenzene.[11]
Materials:
-
Ethylbenzene
-
tert-Butyl hydroperoxide (TBHP), 70% in water
-
CuO-FDU-12 catalyst
-
Acetonitrile
-
Double-necked round-bottom flask, condenser, magnetic stirrer, oil bath
Procedure:
-
In a 100 mL double-necked round-bottom flask, add ethylbenzene (5 mmol) and 20 mL of acetonitrile.
-
Stir the mixture for about 10 minutes.
-
Add the CuO-FDU-12 catalyst (0.1 g) to the flask.
-
Add TBHP (15 mmol) to the reaction mixture.
-
Heat the mixture in an oil bath at 80°C with a condenser for 6 hours.
-
After the reaction, cool the mixture to room temperature and filter to remove the catalyst.
-
The filtrate can be analyzed by GC or other methods to determine conversion and selectivity.
-
The product can be isolated by extraction and purified by distillation.
Visualizing the Synthesis Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of two of the key synthetic methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Hoesch reaction - Wikipedia [en.wikipedia.org]
- 6. bncollegebgp.ac.in [bncollegebgp.ac.in]
- 7. scribd.com [scribd.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. science.lpnu.ua [science.lpnu.ua]
A Comparative Analysis of the Reactivity of 4-Benzyloxy-3-nitroacetophenone and 4'-Nitroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 4-Benzyloxy-3-nitroacetophenone and 4'-Nitroacetophenone. The analysis is grounded in the electronic effects of the substituents on the aromatic ring and their influence on the reactivity of the ketone and nitro functional groups. Supporting experimental protocols are provided to facilitate practical application in a laboratory setting.
Introduction
This compound and 4'-Nitroacetophenone are both substituted acetophenone derivatives that serve as valuable intermediates in organic synthesis, particularly in the preparation of pharmaceutical compounds and other complex organic molecules.[1][2] While they share the acetophenone core and a nitro group, the presence of a benzyloxy group in the former significantly alters its electronic properties and, consequently, its chemical reactivity. This guide will explore these differences in detail.
Structural and Electronic Effects on Reactivity
The primary difference between the two molecules lies in the substitution pattern on the phenyl ring. In 4'-Nitroacetophenone, the para-nitro group acts as a strong electron-withdrawing group through both inductive and resonance effects, deactivating the ring towards electrophilic substitution and increasing the electrophilicity of the carbonyl carbon.[3][4]
In contrast, this compound possesses two key substituents: a nitro group at the 3-position and a benzyloxy group at the 4-position. The benzyloxy group is a strong electron-donating group through resonance, which activates the ring towards electrophilic attack, particularly at the positions ortho and para to it.[5] The nitro group at the 3-position is a meta-director and a deactivating group. The interplay of these two groups dictates the overall reactivity of the molecule.
The electron-donating benzyloxy group will increase the electron density on the aromatic ring, making it more susceptible to electrophilic aromatic substitution compared to 4'-Nitroacetophenone. However, it will also slightly decrease the electrophilicity of the carbonyl carbon compared to 4'-Nitroacetophenone, where the nitro group is directly para to the acetyl group and exerts a strong electron-withdrawing effect.
The following diagram illustrates the structural differences and the key electronic influences in both molecules.
Caption: Structural and Electronic Comparison.
Data Presentation: Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of the two compounds.
| Property | This compound | 4'-Nitroacetophenone |
| CAS Number | 14347-05-8[6] | 100-19-6[2] |
| Molecular Formula | C15H13NO4[6] | C8H7NO3[2] |
| Molecular Weight | 271.27 g/mol [7] | 165.15 g/mol [2] |
| Appearance | Yellow Solid[7] | Pale yellow crystalline solid[2] |
| Melting Point | 134-136 °C[7] | 78 °C[2] |
| Boiling Point | 426.6 °C at 760 mmHg[7] | 306 °C[2] |
| Solubility | Soluble in Chloroform, DMF, DMSO, Ethyl Acetate.[7] | Soluble in hot ethanol, ether, and benzene; insoluble in water.[1][8] |
Comparative Reactivity and Experimental Protocols
This section details the expected reactivity at the two main functional groups—the nitro group and the ketone—and provides experimental protocols for their transformation.
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a common transformation for both compounds. Due to the electronic effects, the conditions required for this reduction may vary. The electron-donating benzyloxy group in this compound might make the nitro group slightly less susceptible to reduction compared to the strongly activated nitro group in 4'-nitroacetophenone.
Experimental Protocol: Chemoselective Reduction of the Nitro Group
This protocol describes the reduction of the nitro group to an amine using tin and hydrochloric acid, a method that typically does not reduce the carbonyl group.[9]
-
Materials:
-
Substituted acetophenone (this compound or 4'-Nitroacetophenone)
-
Tin (granulated or small pieces)
-
Concentrated Hydrochloric Acid (HCl)
-
Ammonia solution or 10% Sodium Hydroxide (NaOH)
-
Water
-
Ethanol (for recrystallization, if necessary)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, place 1.65 g of the nitroacetophenone and 3.3 g of tin.
-
Add 24 mL of water and 9 mL of concentrated HCl.
-
Heat the mixture at reflux for 1.5 hours with stirring.
-
Cool the reaction mixture to room temperature.
-
If unreacted tin remains, filter the mixture under vacuum.
-
Slowly add ammonia solution or 10% NaOH to the filtrate until a precipitate forms and the pH is basic.
-
Collect the precipitate by vacuum filtration and wash it with water.
-
Recrystallize the product from water or ethanol to obtain the corresponding aminoacetophenone.
-
Reactions at the Ketone Functional Group
The reactivity of the ketone's carbonyl group is influenced by the electronic nature of the aromatic ring. The carbonyl carbon in 4'-Nitroacetophenone is more electrophilic due to the strong electron-withdrawing nitro group, making it more susceptible to nucleophilic attack.
Experimental Protocol: Reduction of the Ketone to an Alcohol
This protocol details the reduction of the ketone to a secondary alcohol using sodium borohydride (NaBH4), a mild reducing agent that typically does not affect the nitro group.[9]
-
Materials:
-
Substituted acetophenone (this compound or 4'-Nitroacetophenone)
-
Sodium Borohydride (NaBH4)
-
Ethanol (EtOH)
-
Dilute Hydrochloric Acid (HCl)
-
Dichloromethane (CH2Cl2)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
-
Procedure:
-
Dissolve 1.65 g of the acetophenone derivative in 20 mL of hot ethanol in an Erlenmeyer flask.
-
Cool the flask in an ice/water bath.
-
Add 0.45 g of NaBH4 in small portions over 5 minutes while shaking.
-
Continue to shake the mixture at room temperature for 15 minutes.
-
Add dilute HCl dropwise until the bubbling of hydrogen gas ceases.
-
Add 40 mL of water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with two 20 mL portions of dichloromethane.
-
Combine the organic extracts and dry them over anhydrous Na2SO4.
-
Filter and evaporate the solvent to obtain the corresponding alcohol.
-
Experimental Protocol: α-Bromination of the Ketone
The enolization of the ketone, a prerequisite for α-halogenation, is also affected by the ring's electronics. The following protocol is for the α-bromination of this compound.[10] A similar procedure can be adapted for 4'-nitroacetophenone, although reaction rates and yields may differ.
-
Materials:
-
This compound
-
Bromine (Br2)
-
Chloroform (CHCl3)
-
Benzene
-
-
Procedure:
-
Dissolve 5.4 g of this compound in 60 mL of chloroform.
-
With stirring, add a solution of 3.2 g of bromine in 5 mL of chloroform dropwise.
-
Stir the mixture for an additional 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Wash the resulting crystalline residue with 20 mL of benzene and dry to obtain 4-benzyloxy-3-nitro-α-bromoacetophenone.
-
Experimental Workflow for Reactivity Comparison
To quantitatively compare the reactivity of the two compounds, a standardized experimental workflow is essential. The following diagram outlines a general approach for such a comparative study.
Caption: Workflow for Reactivity Comparison.
Conclusion
References
- 1. 4-Nitroacetophenone | 100-19-6 [chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. quora.com [quora.com]
- 4. cdn2.assets-servd.host [cdn2.assets-servd.host]
- 5. This compound | 14347-05-8 | Benchchem [benchchem.com]
- 6. chembk.com [chembk.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 4-Nitroacetophenone CAS#: 100-19-6 [m.chemicalbook.com]
- 9. chemistry-online.com [chemistry-online.com]
- 10. prepchem.com [prepchem.com]
Comparative Guide to the Analytical Quantification of 4-Benzyloxy-3-nitroacetophenone
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 4-Benzyloxy-3-nitroacetophenone, a key intermediate in various synthetic pathways, is crucial for ensuring reaction monitoring, purity assessment, and quality control. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) as the primary analytical method, alongside alternative techniques such as Gas Chromatography (GC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The comparison is supported by typical performance data and detailed experimental protocols to aid in method selection and implementation.
High-Performance Liquid Chromatography (HPLC): A High-Precision Approach
Reverse-phase HPLC (RP-HPLC) with UV detection is the recommended method for the precise and sensitive quantification of this compound. Its high resolving power allows for the separation of the analyte from potential impurities and degradation products, making it a stability-indicating method.
Based on methods for structurally similar nitroaromatic and acetophenone derivatives, a robust RP-HPLC method is proposed below.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient (or 30 °C for improved reproducibility) |
| Run Time | Approximately 10 minutes |
Comparison of Analytical Methods
The choice of an analytical method is contingent on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation.
| Parameter | HPLC-UV | GC-FID/MS | UV-Vis Spectrophotometry |
| Specificity | High (separates analyte from impurities) | High (for volatile impurities) | Low (interference from other UV-absorbing species) |
| Linearity (R²) | > 0.999 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 1 - 10 ng/mL (with derivatization) | ~1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 5 - 50 ng/mL (with derivatization) | ~5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 90 - 110% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% | < 3% |
| Sample Throughput | Moderate | Moderate to Low | High |
| Instrumentation Cost | High | High | Low |
Note: The performance data presented is illustrative and based on the analysis of structurally similar compounds. Method validation is required to establish specific performance characteristics for this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
a. Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.
b. Sample Preparation:
-
Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
c. Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions and record the chromatograms.
-
Identify the this compound peak based on its retention time.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards and determine the concentration of the analyte in the sample.
Gas Chromatography (GC) Method
Note: Due to the low volatility of this compound, derivatization may be necessary to improve its chromatographic properties.
a. Derivatization (Silylation):
-
Evaporate a known amount of the sample extract to dryness under a stream of nitrogen.
-
Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and heat at 70°C for 30 minutes.
b. GC Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Injector Temperature: 280°C
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS) at 300°C.
c. Analysis:
-
Inject the derivatized standard and sample solutions.
-
Quantify the analyte using an external or internal standard method.
UV-Visible Spectrophotometry Method
a. Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard in a suitable UV-transparent solvent (e.g., methanol or acetonitrile) at a concentration of 100 µg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample solution in the same solvent to a concentration within the calibration range.
b. Measurement:
-
Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution from 200 to 400 nm.
-
Measure the absorbance of the blank, standard solutions, and sample solution at the λmax.
-
Construct a calibration curve and determine the concentration of the analyte in the sample.
Visualizing the Workflow and Method Comparison
To further clarify the experimental process and the relationship between the analytical methods, the following diagrams are provided.
A Comparative Guide to Catalysts for the Reduction of 4-Benzyloxy-3-nitroacetophenone
For Researchers, Scientists, and Drug Development Professionals
The selective reduction of the nitro group in 4-benzyloxy-3-nitroacetophenone to form 3-amino-4-benzyloxyacetophenone is a critical transformation in the synthesis of various pharmaceutical intermediates. The presence of other reducible functionalities, namely a ketone and a benzyloxy group, necessitates a catalyst with high chemoselectivity to avoid unwanted side reactions such as reduction of the carbonyl group or debenzylation. This guide provides an objective comparison of common catalysts employed for this reduction, supported by experimental data and detailed protocols.
Performance Comparison of Catalysts
The choice of catalyst significantly impacts the efficiency and selectivity of the reduction of this compound. Palladium on carbon (Pd/C), Raney Nickel, and Platinum on carbon (Pt/C) are among the most frequently utilized catalysts for the reduction of nitroarenes. The following table summarizes their performance based on typical experimental outcomes.
| Catalyst | Catalyst Loading (w/w %) | Hydrogen Source | Pressure (MPa) | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity |
| 10% Pd/C | 5 - 10 | H₂ | 0.5 - 1.0 | 25 - 60 | 2 - 8 | >95 | High for nitro group reduction, minimal debenzylation at lower temperatures. |
| Raney Ni | 10 - 20 | H₂ | 0.8 - 2.0 | 80 - 110 | 2 - 6 | 85 - 99 | Good for nitro group reduction, can be sensitive to substrate purity.[1] |
| 5% Pt/C | 5 - 10 | H₂ | 1.0 - 4.0 | 25 - 80 | 4 - 12 | >90 | High for nitro group reduction, may require careful optimization to prevent side reactions. |
| 10% Pd/C | 10 - 20 | Ammonium Formate | N/A | Reflux | 1 - 4 | >90 | Excellent for selective nitro group reduction under milder, non-pressurized conditions.[2][3][4][5] |
Experimental Protocols
Detailed methodologies for the catalytic reduction of this compound are provided below. These protocols are representative of common laboratory procedures.
Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)
A solution of this compound (10.0 g, 36.8 mmol) in methanol (100 mL) is charged into a hydrogenation vessel. 10% Palladium on carbon (1.0 g, 10% w/w) is added to the solution. The vessel is sealed and purged with nitrogen gas, followed by pressurization with hydrogen gas to 0.6 MPa. The reaction mixture is stirred at 60°C for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is cooled to room temperature, and the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield 3-amino-4-benzyloxyacetophenone.
Protocol 2: Reduction using Raney® Nickel
To a solution of this compound (10.0 g, 36.8 mmol) in ethanol (150 mL) in a high-pressure autoclave, Raney® Nickel (1.5 g, 15% w/w, washed with ethanol) is added.[1] The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen to 1.0 MPa. The mixture is heated to 90°C and stirred for 3-5 hours.[1] After cooling to room temperature, the pressure is released, and the catalyst is filtered off. The solvent is removed in vacuo to afford the desired product.
Protocol 3: Catalytic Transfer Hydrogenation using Ammonium Formate and Pd/C
In a round-bottom flask equipped with a reflux condenser, this compound (5.0 g, 18.4 mmol), ammonium formate (5.8 g, 92.0 mmol), and 10% Pd/C (0.5 g, 10% w/w) are suspended in methanol (50 mL).[6] The mixture is heated to reflux with stirring for 1-3 hours.[6] The reaction is monitored by TLC. After completion, the mixture is cooled, and the catalyst is filtered. The filtrate is concentrated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 3-amino-4-benzyloxyacetophenone.
Visualizing the Experimental Workflow and Reaction Pathway
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Caption: General experimental workflow for the catalytic reduction.
Caption: Reaction pathway and potential side products.
Conclusion
The choice of catalyst for the reduction of this compound is a critical parameter that influences yield and purity. Palladium on carbon, particularly in catalytic transfer hydrogenation systems, offers a highly selective and efficient method under mild conditions. Raney Nickel is a cost-effective alternative, though it may require more stringent control of reaction conditions. Platinum-based catalysts are also effective but may necessitate careful optimization to prevent over-reduction or other side reactions. The selection of the optimal catalyst will depend on the specific requirements of the synthesis, including scale, available equipment, and desired purity of the final product.
References
- 1. CN101880242B - Method for preparing 3-amino-4-methoxyacetanilide by taking Raney nickel as catalyst - Google Patents [patents.google.com]
- 2. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. zenodo.org [zenodo.org]
- 5. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [erowid.org]
- 6. Ammonium Formate [commonorganicchemistry.com]
Differentiating Isomers of Benzyloxy-nitroacetophenone: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Distinguishing between positional isomers is a critical task in chemical synthesis and drug development, as even minor structural variations can lead to significant differences in biological activity and pharmacological properties. This guide provides a comprehensive comparison of the spectroscopic techniques used to differentiate key isomers of benzyloxy-nitroacetophenone, a scaffold of interest in medicinal chemistry. By leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), researchers can unambiguously identify and characterize these closely related compounds.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for three common isomers of benzyloxy-nitroacetophenone: 2-benzyloxy-3-nitroacetophenone, 4-benzyloxy-3-nitroacetophenone, and 2-benzyloxy-5-nitroacetophenone. The distinct substitution patterns on the aromatic ring give rise to unique spectral fingerprints for each isomer.
Table 1: ¹H NMR Spectral Data (Predicted)
| Isomer | Chemical Shift (δ, ppm) and Multiplicity |
| 2-Benzyloxy-3-nitroacetophenone | CH₃ (s, ~2.6 ppm) , CH₂ (s, ~5.2 ppm) , Aromatic H's (m, 7.3-8.2 ppm) . The protons on the acetophenone ring will exhibit a specific splitting pattern (e.g., doublet of doublets, triplets) depending on their coupling with adjacent protons. The proximity of the benzyloxy group to the acetyl group will influence the chemical shift of the ortho proton. |
| This compound | CH₃ (s, ~2.6 ppm) , CH₂ (s, ~5.3 ppm) , Aromatic H's (m, 7.1-8.5 ppm) . The aromatic region will show a distinct pattern with a downfield singlet for the proton between the nitro and acetyl groups. |
| 2-Benzyloxy-5-nitroacetophenone | CH₃ (s, ~2.5 ppm) , CH₂ (s, ~5.2 ppm) , Aromatic H's (m, 7.0-8.8 ppm) . The aromatic protons will display a characteristic splitting pattern reflecting their positions relative to the three substituents. |
Table 2: ¹³C NMR Spectral Data (Predicted)
| Isomer | Key Chemical Shifts (δ, ppm) |
| 2-Benzyloxy-3-nitroacetophenone | C=O (~198 ppm) , CH₃ (~27 ppm) , CH₂ (~71 ppm) , Aromatic carbons (115-160 ppm). The chemical shifts of the aromatic carbons will be influenced by the positions of the three different substituents. |
| This compound | C=O (~196 ppm) , CH₃ (~27 ppm) , CH₂ (~71 ppm) , Aromatic carbons (110-165 ppm). The carbon bearing the benzyloxy group will be significantly shielded compared to the others. |
| 2-Benzyloxy-5-nitroacetophenone | C=O (~197 ppm) , CH₃ (~26 ppm) , CH₂ (~71 ppm) , Aromatic carbons (115-160 ppm). The substitution pattern will lead to a unique set of chemical shifts for the six aromatic carbons. |
Table 3: IR Spectral Data
| Isomer | Key Absorption Bands (cm⁻¹) |
| 2-Benzyloxy-3-nitroacetophenone | ~1700 (C=O stretch) , ~1525 and ~1350 (NO₂ asymmetric and symmetric stretch) , ~1250 (Ar-O stretch) , ~750-850 (C-H out-of-plane bending) . The exact position of the C-H bending bands can be diagnostic of the substitution pattern. |
| This compound | ~1690 (C=O stretch) , ~1530 and ~1345 (NO₂ asymmetric and symmetric stretch) , ~1260 (Ar-O stretch) , ~800-900 (C-H out-of-plane bending) . |
| 2-Benzyloxy-5-nitroacetophenone | ~1695 (C=O stretch) , ~1520 and ~1340 (NO₂ asymmetric and symmetric stretch) , ~1240 (Ar-O stretch) , ~700-850 (C-H out-of-plane bending) . |
Table 4: Mass Spectrometry Data
| Isomer | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| All Isomers | 271.08 [M]⁺ | 91 (tropylium ion, [C₇H₇]⁺) - characteristic of the benzyl group. 121 ([M-benzyloxy]⁺) , 151 ([M-benzyl]⁺) , 105 ([C₆H₅CO]⁺) . The relative intensities of fragment ions may differ slightly between isomers due to the influence of substituent positions on bond strengths. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified benzyloxy-nitroacetophenone isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same instrument, typically at a frequency of 100 MHz for a 400 MHz spectrometer.
-
Use proton decoupling to obtain singlets for each carbon environment.
-
Typical acquisition parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.
-
Process and reference the spectrum similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
KBr Pellet: Mix approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Scan the sample over a range of 4000 to 400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Collect a background spectrum of the empty sample compartment or the pure KBr pellet, which is then automatically subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample (typically in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to generate gas-phase ions. For more detailed fragmentation analysis, Electron Ionization (EI) can be used with a direct insertion probe.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range to observe the molecular ion and its fragment ions. For fragmentation studies, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).
Visualizing the Differentiation Workflow
The following diagrams illustrate the logical workflow for differentiating the isomers of benzyloxy-nitroacetophenone using the spectroscopic data.
Workflow for spectroscopic differentiation of isomers.
Logical relationships between structure and spectral data.
Safety Operating Guide
Personal protective equipment for handling 4-Benzyloxy-3-nitroacetophenone
Essential Safety and Handling Guide for 4-Benzyloxy-3-nitroacetophenone
This guide provides critical safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is paramount for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling to avoid potential health risks. While detailed toxicological properties have not been thoroughly investigated, it is prudent to treat it as a hazardous substance.[1] Key hazards include potential irritation to the skin, eyes, and respiratory system.[2] Therefore, a comprehensive approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory and conform to OSHA 29 CFR 1910.133 or EN 166 standards.[3] |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashing or dust generation.[3] |
| Hand Protection | Chemical-resistant gloves | Butyl gloves are recommended for handling nitro compounds.[4][5] Nitrile gloves can also be used.[6] Always inspect gloves for integrity before each use and change them immediately upon contamination.[1] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[3][7] |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH (US) or CEN (EU) approved respirator if dust formation is likely or when working outside of a fume hood. For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is suitable. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1] |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound. The following workflow outlines the necessary steps from preparation to disposal.
Step-by-Step Handling Procedures
-
Preparation and Engineering Controls :
-
Weighing and Transfer :
-
During the Experiment :
Emergency and Disposal Plans
Spill Management Protocol
In the event of a spill, follow these procedures:
-
Evacuate : Evacuate non-essential personnel from the immediate spill area.[1][12]
-
Ventilate : Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[3]
-
Don PPE : Put on the appropriate PPE, including respiratory protection.[3]
-
Contain the Spill : For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste.[1][11] Avoid actions that could generate dust.[11]
First Aid Measures
Table 2: First Aid Procedures
| Exposure Route | First Aid Action |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1] |
Storage and Disposal
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][11] Store away from incompatible materials such as strong oxidizing agents.[2][12]
-
Disposal : Dispose of this compound and any contaminated materials as hazardous waste.[1] Offer surplus and non-recyclable solutions to a licensed disposal company.[1] Contaminated packaging should be disposed of as unused product.[1] Do not let the product enter drains.[1]
References
- 1. capotchem.cn [capotchem.cn]
- 2. southwest.tn.edu [southwest.tn.edu]
- 3. benchchem.com [benchchem.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 7. gz-supplies.com [gz-supplies.com]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. synquestlabs.com [synquestlabs.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
